molecular formula C10H10BrNO2 B1598966 3-Bromo-4-methoxyphenethyl isocyanate CAS No. 480439-05-2

3-Bromo-4-methoxyphenethyl isocyanate

Cat. No.: B1598966
CAS No.: 480439-05-2
M. Wt: 256.1 g/mol
InChI Key: RHXRLCFBTLXTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-methoxyphenethyl isocyanate is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-methoxyphenethyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methoxyphenethyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

480439-05-2

Molecular Formula

C10H10BrNO2

Molecular Weight

256.1 g/mol

IUPAC Name

2-bromo-4-(2-isocyanatoethyl)-1-methoxybenzene

InChI

InChI=1S/C10H10BrNO2/c1-14-10-3-2-8(6-9(10)11)4-5-12-7-13/h2-3,6H,4-5H2,1H3

InChI Key

RHXRLCFBTLXTSW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN=C=O)Br

Canonical SMILES

COC1=C(C=C(C=C1)CCN=C=O)Br

Origin of Product

United States
Foundational & Exploratory

Mass Spectrometry Fragmentation Pattern of 3-Bromo-4-methoxyphenethyl isocyanate: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The structural elucidation of halogenated phenethylamine derivatives is a critical vector in pharmaceutical intermediate profiling, forensic toxicology, and materials science. 3-Bromo-4-methoxyphenethyl isocyanate ( C10​H10​BrNO2​ ) presents a highly specific analytical challenge due to the competing electronic effects of its functional groups: an electron-donating methoxy ether, an electron-withdrawing bromine atom, and a highly reactive, labile terminal isocyanate group.

As a Senior Application Scientist, I have found that standard untargeted screening protocols often fail with this class of compounds due to severe in-source fragmentation of the isocyanate moiety[1]. This whitepaper deconstructs the gas-phase dissociation mechanics of 3-Bromo-4-methoxyphenethyl isocyanate, providing a self-validating framework for its identification using High-Resolution Mass Spectrometry (HRMS).

The Isotopic Anchor: Bromine Signature Validation

Before analyzing fragmentation pathways, any robust mass spectrometry workflow must establish a ground-truth validation metric. For this molecule, the natural isotopic distribution of bromine serves as an internal diagnostic tool.

Bromine exists as two stable isotopes, 79Br (50.69%) and 81Br (49.31%). Consequently, the intact molecular ion [M]∙+ and any fragment retaining the aromatic ring will present as a 1:1 doublet separated by exactly 1.998 Da .

  • 79Br Molecular Ion: m/z 254.9895

  • 81Br Molecular Ion: m/z 256.9875

If a product ion lacks this characteristic twin-peak signature, it definitively indicates the homolytic cleavage and loss of the bromine radical ( Br∙ ).

Mechanistic Fragmentation Pathways (ESI-CID & EI-MS)

The fragmentation of 3-Bromo-4-methoxyphenethyl isocyanate is governed by the thermodynamic stability of the resulting carbocations. Unlike primary phenethylamines that heavily favor α -cleavage to form an iminium ion[2], the delocalized π -system of the isocyanate group alters the charge distribution, shifting the primary dissociation route toward benzylic cleavage.

Pathway A: Benzylic Cleavage (The Dominant Route)

The most thermodynamically favorable event is the cleavage of the Cα​-Cβ​ bond (relative to the aromatic ring). This homolytic or heterolytic cleavage expels a neutral CH2​NCO∙ radical (56 Da), yielding the 3-bromo-4-methoxybenzyl cation at m/z 198.9758 / 200.9738.

Causality Insight: Why is this the base peak? The positive charge on the benzylic carbon is heavily stabilized via resonance by the para-methoxy group, which donates lone-pair electrons to form a highly stable oxonium-like quinonoid structure[3]. The electron-withdrawing effect of the meta-bromine atom slightly destabilizes the ring but is overpowered by the resonance stabilization of the methoxy group.

Pathway B: Isocyanate-Directed Neutral Losses

The terminal isocyanate group is highly labile under collision-induced dissociation (CID). It undergoes characteristic neutral losses[4]:

  • Loss of NCO∙ (42 Da): Yields a substituted phenethyl cation at m/z 212.9915.

  • Loss of HNCO (43 Da): A rearrangement process yielding a radical cation at m/z 211.9837.

Pathway C: Methoxy Group Dynamics

Once the stable benzyl cation ( m/z 199/201) is formed, increasing the collision energy (CE) triggers secondary fragmentation within the methoxy group[3].

  • Loss of a methyl radical ( CH3∙​ , 15 Da): Yields a brominated quinone-methide radical cation at m/z 183.9524.

  • Loss of formaldehyde ( CH2​O , 30 Da): A less frequent but diagnostic rearrangement yielding m/z 168.9653.

Pathway D: Halogen Cleavage

At high collision energies (>35 eV), the carbon-halogen bond breaks, expelling the bromine radical (79/81 Da) from the benzyl cation to leave a stable aromatic system at m/z 120.0575. The sudden disappearance of the 1:1 isotopic doublet confirms this transition.

Pathway M Molecular Ion [M]•+ m/z 255 / 257 B Benzyl Cation [B]+ m/z 199 / 201 M->B - •CH2NCO (56 Da) I [M - NCO]+ m/z 213 / 215 M->I - •NCO (42 Da) M1 [B - •CH3]•+ m/z 184 / 186 B->M1 - •CH3 (15 Da) M2 [B - Br•]+ m/z 120 B->M2 - Br• (79/81 Da)

Fig 1: Primary MS/MS fragmentation pathways of 3-Bromo-4-methoxyphenethyl isocyanate.

Quantitative Data Summary

The following table summarizes the exact masses, elemental compositions, and diagnostic utility of the primary fragments generated under HRMS conditions.

Fragment AssignmentElemental FormulaExact Mass ( 79Br )Exact Mass ( 81Br )Neutral LossDiagnostic Value
Molecular Ion C10​H10​BrNO2∙+​ 254.9895256.9875NoneConfirms intact molecule.
Loss of NCO C9​H10​BrO+ 212.9915214.989542.00 ( NCO∙ )Confirms terminal isocyanate.
Benzyl Cation C8​H8​BrO+ 198.9758200.973856.03 ( C2​H2​NO∙ )Base Peak. Confirms phenethyl core.
Demethylation C7​H5​BrO∙+ 183.9524185.950415.02 ( CH3∙​ )Confirms methoxy ether presence.
Debromination C8​H8​O+ 120.0575N/A (Singlet)78.92 ( Br∙ )Confirms halogen attachment to ring.

Self-Validating Experimental Protocol (LC-ESI-HRMS)

Isocyanates are notoriously sensitive to hydrolysis and thermal degradation. To prevent the complete loss of the molecular ion via in-source fragmentation (a common pitfall that leads to misidentifying the compound as a simple benzyl derivative), the following optimized protocol must be strictly adhered to[1].

Phase 1: Sample Preparation & Matrix Elimination
  • Solvent Selection: Dissolve the standard/sample in strictly anhydrous Acetonitrile (LC-MS grade) to prevent the isocyanate from hydrolyzing into a primary amine. Do not use Methanol or Water for stock solutions.

  • Solid Phase Extraction (SPE): If extracting from a complex matrix, use a polymeric reversed-phase cartridge. Dry the cartridge under a stream of high-purity nitrogen for 5 minutes before elution to minimize moisture[1].

Phase 2: Chromatographic Separation (UPLC)
  • Column: C18 Sub-2 μ m particle size (e.g., Waters Acquity BEH C18).

  • Mobile Phase:

    • A: Water + 0.05% Formic Acid (Keep acid concentration low to prevent premature protonation and subsequent NH3​ loss artifacts)[1].

    • B: Acetonitrile + 0.05% Formic Acid.

  • Gradient: Fast ballistic gradient (5% B to 95% B over 4 minutes) to minimize the on-column residence time of the reactive isocyanate.

Phase 3: Ion Source Optimization (ESI+)

To preserve the [M+H]+ or [M]∙+ ions, the energy imparted during desolvation must be minimized[1].

  • Capillary Voltage: Reduce to 2.0 - 2.5 kV (down from the standard 3.5 kV).

  • Desolvation Temperature: Lower to 250°C - 300°C. High temperatures will thermally cleave the isocyanate group before it reaches the mass analyzer.

  • Cone Voltage / Declustering Potential: Set to a minimal value (e.g., 15-20 V) to prevent in-source benzylic cleavage.

Phase 4: MS/MS Acquisition (CE Stepping)

Acquire data using a Data-Dependent Acquisition (DDA) mode with Collision Energy (CE) stepping to build a complete fragmentation tree:

  • Low CE (10 eV): Validates the intact molecular ion and initial loss of NCO∙ .

  • Medium CE (20-25 eV): Maximizes the yield of the diagnostic m/z 199/201 benzyl cation.

  • High CE (40 eV): Forces the cleavage of the stable aromatic ring, yielding the demethylated ( m/z 184/186) and debrominated ( m/z 120) terminal fragments.

Workflow S1 1. Sample Prep Anhydrous ACN S2 2. UPLC Separation Low Acid Mobile Phase S1->S2 S3 3. ESI+ Source Low Temp & Capillary Volts S2->S3 S4 4. HRMS Analysis CE Stepping (10-40 eV) S3->S4

Fig 2: Optimized LC-HRMS workflow for labile phenethyl isocyanates.

Conclusion

The mass spectral deconvolution of 3-Bromo-4-methoxyphenethyl isocyanate relies heavily on understanding the interplay between its functional groups. By anchoring the analysis on the 79Br/81Br isotopic signature and optimizing the ESI source to prevent in-source degradation of the isocyanate moiety, analysts can confidently track the dominant benzylic cleavage pathway. The resulting 3-bromo-4-methoxybenzyl cation ( m/z 199/201) serves as the definitive structural fingerprint for this molecule.

References

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-allyl-1-aryl-tetrazolole-5-ones National Center for Biotechnology Information (PMC)[Link]

  • Analysis of the Fragmentation of New-Type Phenethylamine Derivatives from the NBOMe and NBF Groups Under Electrospray Ionization Conditions Using High Resolution Mass Spectrometry Institute of Forensic Research (IES)[Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies Archimer (IFREMER)[Link]

  • Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Office of Justice Programs (OJP)[Link]

Sources

Whitepaper: Solvation Dynamics and Handling Protocols for 3-Bromo-4-methoxyphenethyl Isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling highly reactive electrophiles in drug development and materials science requires a paradigm shift from simple thermodynamic solubility to kinetic stability. As a Senior Application Scientist, I frequently observe that experimental failures involving isocyanates rarely stem from true physical insolubility, but rather from chemical degradation disguised as precipitation. This technical guide deconstructs the solvation mechanics of 3-Bromo-4-methoxyphenethyl isocyanate , providing a causality-driven framework and self-validating protocols for its successful dissolution and application in organic synthesis.

Structural Profiling and Solvation Causality

To predictably solvate 3-Bromo-4-methoxyphenethyl isocyanate (Molecular Formula: C10H10BrNO2, Monoisotopic Mass: 254.99 Da)[1], we must first analyze its molecular architecture. The compound consists of three distinct functional domains that dictate its behavior in solution:

  • The Lipophilic Core: The aromatic ring, augmented by a heavy bromine atom and an electron-donating methoxy group, drives strong dispersion forces and π−π interactions. This dictates a baseline preference for non-polar to moderately polar organic solvents, adhering to the "like dissolves like" principle observed in other lipophilic isocyanates[2].

  • The Ethyl Linker: Provides rotational flexibility, slightly lowering the crystal lattice energy compared to rigid aryl isocyanates, thereby enhancing baseline solubility.

  • The Electrophilic Warhead: The isocyanate (-N=C=O) group is highly polar but strictly intolerant of nucleophiles. While its dipole moment benefits from polar solvents, the extreme electrophilicity of the central carbon atom restricts solvent choice entirely to aprotic systems[3].

The "False Insolubility" Paradigm: Thermodynamics vs. Kinetics

A critical error in bench chemistry is mistaking the formation of a cloudy suspension when dissolving isocyanates as "poor solubility." In reality, this is kinetically driven chemical degradation.

When exposed to protic environments (e.g., trace water in poorly dried solvents, alcohols, or unhindered amines), the isocyanate undergoes rapid nucleophilic attack. Water attacks the electrophilic carbon to form a highly unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield a primary amine. The newly formed amine, being a powerful nucleophile, immediately reacts with an adjacent, intact isocyanate molecule to form a symmetrical urea[4].

Because ureas possess extensive, rigid hydrogen-bonding networks, they are highly insoluble in almost all organic solvents and crash out of solution as a white precipitate.

G A Isocyanate (-N=C=O) C Carbamic Acid (Unstable) A->C Nucleophilic Attack E Symmetrical Urea (Insoluble Precipitate) A->E Reacts with Amine B Trace Water (H₂O) B->C D Primary Amine (-NH₂) C->D Decarboxylation (-CO₂) D->E Rapid Reaction

Fig 1: Kinetically driven degradation pathway of isocyanates in the presence of trace moisture.

Solvent Selection Matrix

To prevent the degradation cascade illustrated above, solvent selection must strictly adhere to anhydrous, aprotic conditions. Polar aprotic solvents can be used to stabilize the dipole of the isocyanate group, provided they are rigorously purified and stored over molecular sieves[3].

Quantitative Data: Solvent Compatibility Profile
Solvent ClassSpecific SolventDielectric Constant (ε)Solubility ProfileApplication Notes
Non-Polar Aprotic Toluene2.4HighIdeal for high-temperature reflux coupling; highly inert.
Moderately Polar Aprotic Dichloromethane (DCM)9.1Very HighBest for ambient temperature reactions; easy to evaporate.
Moderately Polar Aprotic Tetrahydrofuran (THF)7.5Very HighExcellent for bioconjugation; must be strictly peroxide-free.
Polar Aprotic Acetonitrile (MeCN)37.5Moderate to HighExcellent for precipitating urea byproducts during synthesis.
Polar Aprotic Dimethylformamide (DMF)36.7HighCaution: Must be strictly amine-free to prevent degradation.
Protic Water / Methanol>30Incompatible Causes rapid hydrolysis and irreversible urea precipitation.

Self-Validating Protocol: Anhydrous Solubility Assessment

A standard visual solubility test is scientifically inadequate for 3-Bromo-4-methoxyphenethyl isocyanate because it cannot distinguish between physical insolubility and chemical degradation. To ensure scientific integrity, the following solvation protocol is designed as a self-validating system that confirms both physical dissolution and chemical intactness.

Workflow S1 1. Solvent Validation (Karl Fischer <50 ppm H₂O) S2 2. Inert Atmosphere (Glovebox/Argon) S1->S2 S3 3. Dissolution (Gravimetric) S2->S3 S4 4. FT-IR Monitoring (NCO peak at 2270 cm⁻¹) S3->S4 S5 Validation Success (Stable Absorbance) S4->S5 Intact Isocyanate S6 Validation Failure (Peak Decay / Urea) S4->S6 Chemical Degradation

Fig 2: Self-validating experimental workflow for assessing isocyanate solubility.

Step-by-Step Methodology
  • Solvent Validation (Karl Fischer Titration):

    • Causality: Even 0.1% water by volume can degrade a significant molar fraction of the isocyanate, seeding the solution with insoluble urea that acts as a nucleation point for further precipitation.

    • Action: Titrate the chosen solvent (e.g., DCM or THF) using coulometric Karl Fischer titration. Proceed only if H₂O < 50 ppm.

  • Inert Atmosphere Preparation:

    • Causality: Ambient humidity is sufficient to induce surface-level urea crusting on the solid reagent during weighing.

    • Action: Transfer the 3-Bromo-4-methoxyphenethyl isocyanate vial into a nitrogen or argon-filled glovebox or utilize standard Schlenk line techniques.

  • Gravimetric Dissolution:

    • Action: Weigh 250 mg of the compound into an oven-dried, septum-capped vial. Inject 1.0 mL of the validated anhydrous solvent. Agitate gently via vortex.

  • Chemical Integrity Validation via FT-IR:

    • Causality: Physical clarity does not guarantee the absence of soluble degradation products. Infrared spectroscopy provides direct, real-time observation of the functional group's integrity.

    • Action: Take a background scan of the pure solvent. Inject a drop of the prepared solution into a liquid IR cell (NaCl or KBr windows).

    • Validation Check: Confirm the presence of a strong, sharp asymmetric stretching band at ~2260–2270 cm⁻¹ (characteristic of the intact -N=C=O group). Monitor the solution over 4 hours; a decay in this peak, coupled with the emergence of a new peak at ~1650 cm⁻¹ (urea C=O stretch), indicates solvent contamination and protocol failure. A stable peak confirms successful, non-destructive solvation.

Conclusion

The successful solvation of 3-Bromo-4-methoxyphenethyl isocyanate relies entirely on mitigating its kinetic vulnerability to nucleophiles. By treating solubility not merely as a physical mixing process, but as a chemically sensitive state requiring rigorous anhydrous, aprotic conditions, researchers can eliminate the "false insolubility" caused by urea precipitation. Implementing self-validating analytical checks, such as Karl Fischer titration and FT-IR monitoring, ensures high-fidelity results in downstream drug development and bioconjugation workflows.

References[2] Title: An In-depth Technical Guide to the Solubility of Octadecyl Isocyanate in Organic Solvents - Benchchem

Source: benchchem.com URL:[3] Title: polar aprotic solvents: Topics by Science.gov Source: science.gov URL:[4] Title: Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides - ACP Source: copernicus.org URL:[1] Title: 3-bromo-4-methoxyphenethyl isocyanate (C10H10BrNO2) - PubChemLite Source: uni.lu URL:

Sources

Electronic properties of the isocyanate group on an aromatic ring

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of the Isocyanate Group on an Aromatic Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isocyanate (–N=C=O) functional group is a cornerstone of modern chemistry, pivotal in applications ranging from industrial polymer synthesis to the design of targeted covalent inhibitors in medicine.[1] When attached to an aromatic ring, its electronic behavior becomes a nuanced interplay of inductive and resonance effects that dictate the reactivity of both the isocyanate moiety and the aromatic system. This guide provides a comprehensive examination of these electronic properties. We will dissect the fundamental electronic structure, quantify the group's influence through Hammett parameters, and provide actionable experimental and computational protocols for characterization. The objective is to equip researchers with the foundational knowledge and practical insights required to expertly manipulate and leverage the unique reactivity of aryl isocyanates in their work.

The Fundamental Electronic Structure of the Isocyanate Group

The high reactivity of the isocyanate group is rooted in the electronic structure of the –N=C=O system. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, creating a significant dipole and rendering the carbon highly electrophilic.[1][2] This inherent electrophilicity is best understood through the lens of resonance and molecular orbital (MO) theory.

Resonance Contributors

The electronic distribution within the isocyanate group can be represented by three primary resonance structures. While the linear, neutral structure is a significant contributor, the other two zwitterionic forms highlight the substantial partial positive charge on the central carbon atom. This pronounced positive character makes the carbon atom exceptionally susceptible to attack by nucleophiles.[1][3]

Caption: Key resonance structures of the isocyanate functional group.

Molecular Orbital (MO) Theory Perspective

From a molecular orbital standpoint, the electrophilicity of the isocyanate carbon is explained by the energy and localization of the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies consistently show that the LUMO is primarily centered on this carbon atom.[1] A low-energy, accessible LUMO can readily accept electron density from an incoming nucleophile, facilitating a rapid reaction.[1]

Electronic Effects on an Aromatic Ring: A Dual Nature

When an isocyanate group is attached to an aromatic ring (forming an aryl isocyanate), its electronic influence is twofold, exhibiting both an inductive and a resonance effect. The interplay between these two effects determines the overall reactivity profile.

Inductive Effect (-I)

Due to the high electronegativity of the nitrogen and oxygen atoms, the isocyanate group exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density from the aromatic ring through the sigma bond framework.[4] This withdrawal of electron density deactivates the aromatic ring towards electrophilic aromatic substitution.

Mesomeric (Resonance) Effect (+M)

Conversely, the nitrogen atom adjacent to the aromatic ring possesses a lone pair of electrons that can be delocalized into the ring's pi-system. This constitutes a positive mesomeric, or resonance, effect (+M).[5][6] This donation of electron density increases the electron density at the ortho and para positions of the ring. Zwitterionic resonance structures can be drawn to illustrate this delocalization, which places a negative charge on the ortho and para carbons and a positive charge on the nitrogen atom.[5]

G cluster_effects Electronic Effects of Aryl Isocyanate A Aryl Isocyanate B Inductive Effect (-I) A->B C Mesomeric Effect (+M) A->C D Withdraws σ-electron density from entire ring B->D H Enhances electrophilicity of isocyanate carbon B->H E Donates π-electron density to ortho/para positions C->E F Deactivates ring to Electrophilic Aromatic Substitution D->F G Directs incoming electrophiles to ortho/para positions E->G

Caption: Interplay of inductive and mesomeric effects of the NCO group.

The Net Effect: Reactivity Implications

The dominant effect depends on the reaction being considered:

  • Reactivity of the Aromatic Ring: For electrophilic aromatic substitution, the strong -I effect generally outweighs the +M effect, making the aryl isocyanate less reactive than benzene. However, the +M effect directs incoming electrophiles to the ortho and para positions.[5][6]

  • Reactivity of the Isocyanate Group: The electron-withdrawing nature of the aromatic ring enhances the partial positive charge on the isocyanate carbon, making aromatic isocyanates more reactive towards nucleophiles than their aliphatic counterparts.[3][7][8] This effect is further modulated by other substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO₂) on the ring will further increase reactivity, while electron-donating groups (e.g., -OCH₃) will decrease it.[1][2]

Quantifying Electronic Influence: The Hammett Equation

The electronic effect of substituents on the reactivity of aryl isocyanates can be quantitatively described by the Hammett equation: log(k/k₀) = ρσ [1][9]

Where:

  • k is the rate constant for the reaction with a substituted aryl isocyanate.

  • k₀ is the rate constant for the unsubstituted phenyl isocyanate.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent at the meta or para position.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[9]

For reactions of aryl isocyanates with nucleophiles like alcohols, the reaction constant (ρ) is positive.[1] This signifies that the reaction is accelerated by electron-withdrawing groups (which have positive σ values) and decelerated by electron-donating groups (which have negative σ values).[1][9]

Table 1: Hammett Substituent Constants (σ) and Their Predicted Effect on Aryl Isocyanate Reactivity

Substituent (para-position)Hammett Constant (σp)Expected Effect on Reactivity with Nucleophiles
-NO₂+0.78Strong Acceleration
-CN+0.66Strong Acceleration
-Cl+0.23Moderate Acceleration
-H0.00Baseline
-CH₃-0.17Moderate Deceleration
-OCH₃-0.27Strong Deceleration
-N(CH₃)₂-0.83Very Strong Deceleration
Data sourced from established physical organic chemistry principles and Hammett constant tables.[9]

Experimental & Computational Characterization

Validating and exploring the electronic properties of novel aryl isocyanates requires a combination of kinetic, spectroscopic, and computational methods.

Experimental Protocol: Kinetic Analysis via Hammett Plot

This protocol describes a self-validating system to determine the reaction constant (ρ) for the reaction of various substituted phenyl isocyanates with a standard nucleophile, such as 1-butanol.

Objective: To quantify the sensitivity of the aryl isocyanate-alcohol reaction to electronic effects of ring substituents.

Methodology:

  • Preparation of Reactants: Prepare stock solutions of several para-substituted phenyl isocyanates (e.g., p-NO₂, p-Cl, p-H, p-CH₃, p-OCH₃) and a stock solution of 1-butanol in a dry, aprotic solvent (e.g., toluene or THF). Ensure all glassware is oven-dried to prevent reaction with water.

  • Reaction Monitoring: The reaction progress can be monitored by tracking the disappearance of the isocyanate group. The characteristic N=C=O stretching vibration in the infrared (IR) spectrum (~2270 cm⁻¹) is ideal for this purpose.

    • Set up a thermostatted IR cell.

    • Inject equimolar amounts of the isocyanate and alcohol solutions into the cell at a constant temperature (e.g., 25°C).

    • Record IR spectra at regular time intervals.

  • Data Acquisition: Measure the absorbance of the isocyanate peak at each time point. The concentration of the isocyanate is proportional to its absorbance (Beer's Law).

  • Kinetic Analysis: Plot the natural logarithm of the isocyanate concentration (ln[NCO]) versus time. For a second-order reaction under pseudo-first-order conditions (large excess of alcohol) or equimolar conditions, the slope of the line will be related to the rate constant (k). Repeat this for each substituted isocyanate.

  • Hammett Plot Construction:

    • Obtain the literature σp values for each substituent.

    • Plot log(k/k₀) on the y-axis against the corresponding σp values on the x-axis.

    • The slope of the resulting line is the reaction constant, ρ. A strong linear correlation validates the applicability of the Hammett relationship for this reaction series.

G cluster_workflow Workflow for Hammett Plot Generation prep 1. Prepare Solutions (Substituted Aryl Isocyanates & Nucleophile in Dry Solvent) react 2. Initiate Reaction (Mix reactants in thermostatted cell) prep->react monitor 3. Monitor Reaction (Time-resolved IR Spectroscopy -NCO peak at ~2270 cm⁻¹) react->monitor calc_k 4. Calculate Rate Constants (k) (Plot ln[NCO] vs. time for each substituent) monitor->calc_k plot 6. Construct Hammett Plot (Plot log(k/k₀) vs. σ) calc_k->plot get_sigma 5. Obtain Substituent Constants (σ) (From literature databases) get_sigma->plot det_rho 7. Determine Reaction Constant (ρ) (ρ = slope of the line) plot->det_rho

Caption: Experimental workflow for determining the Hammett reaction constant (ρ).

Spectroscopic Signatures
  • Infrared (IR) Spectroscopy: The position of the asymmetric stretching band of the –N=C=O group (ν(NCO)) is sensitive to the electronic environment. Electron-withdrawing groups on the aromatic ring tend to increase the frequency (shift to higher wavenumbers), while electron-donating groups decrease it.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR chemical shift of the isocyanate carbon is a direct probe of its electron density. Increased electrophilicity due to electron-withdrawing groups on the ring will cause a downfield shift (higher ppm) of this carbon signal.

Computational Modeling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating electronic properties.

  • Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charges on each atom, providing a quantitative measure of the electrophilicity of the isocyanate carbon.

  • Molecular Orbitals: Calculation of the LUMO energy and visualization of its distribution can predict the most likely site of nucleophilic attack.

  • Reaction Pathway Modeling: DFT can be used to model the reaction mechanism with a nucleophile, calculating transition state energies and activation barriers, which correlate with experimental reaction rates.

Applications in Polymer Science and Drug Development

A deep understanding of the electronic properties of aryl isocyanates is paramount for their practical application.

Polyurethane Chemistry

Aryl isocyanates, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), are fundamental building blocks for polyurethanes.[8][10] Their high reactivity, enhanced by the aromatic ring, allows for rapid polymerization with polyols to form the urethane linkages that constitute the polymer backbone.[10] The ability to tune this reactivity by altering substituents on the aromatic ring allows for precise control over curing times and the final properties of the polymer, from flexible foams to rigid coatings.[10]

Drug Development: Targeted Covalent Inhibitors

The high, tunable electrophilicity of the aryl isocyanate group makes it an effective "warhead" for designing targeted covalent inhibitors (TCIs).[1] A TCI is a drug designed to form a permanent covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine, serine, lysine) in the active site of a target protein, leading to irreversible inhibition.[1] By incorporating an aryl isocyanate into a molecule that selectively binds to the target protein's active site, researchers can achieve highly potent and durable therapeutic effects. The electronic properties of the aromatic ring can be fine-tuned to ensure the isocyanate is reactive enough to bond with its target but stable enough to avoid off-target reactions while in circulation.

Conclusion

The isocyanate group, when attached to an aromatic ring, presents a fascinating case of dual electronic character. Its strong inductive electron withdrawal enhances the crucial electrophilicity of the isocyanate carbon, while its mesomeric electron donation directs reactions on the aromatic ring itself. This balance of forces makes aryl isocyanates highly reactive yet tunable building blocks. By leveraging quantitative tools like the Hammett equation and modern analytical techniques, researchers in materials science and drug discovery can rationally design molecules with precisely controlled reactivity, leading to the development of advanced polymers and highly specific therapeutics.

References

  • Isocyanate-based multicomponent reactions - Semantic Scholar. (2024, December 12).
  • 1.2.1 - Isocyanate Reactions - poliuretanos.
  • understanding the electrophilicity of the isocyanate group - Benchchem. (2025, December).
  • APPLICATIONS OF ISOCYANATION FOR POLYMER SYSTEMS. (2001).
  • reactivity of ortho-substituted aromatic isocyanates - Benchchem. (2025).
  • Chemistry And Technology Of Isocyanates.
  • Reaction of OH with Aliphatic and Aromatic Isocyanates - ResearchGate. (2023, November 1).
  • Reaction of OH with Aliphatic and Aromatic Isocyanates - ACS Publications. (2022, December 8).
  • Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics - MDPI. (2024, October 29).
  • Reaction of OH with Aliphatic and Aromatic Isocyanates - PubMed. (2022, December 22).
  • Isocyanate Types - Kautschuk Group.
  • Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings - PMC. (2020, July 3).
  • Hammett equation - Wikipedia.

Sources

CAS number for 3-Bromo-4-methoxyphenethyl isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Technical Guide on 3-Bromo-4-methoxyphenethyl Isocyanate: Reactivity, Synthetic Utility, and Applications

Executive Summary

3-Bromo-4-methoxyphenethyl isocyanate (CAS: 480439-05-2) is a highly versatile, bifunctional building block utilized in advanced organic synthesis, medicinal chemistry, and materials science[1]. Featuring both an electrophilic isocyanate moiety and a cross-coupling-competent aryl bromide, this compound enables orthogonal functionalization strategies. This whitepaper details its physicochemical profile, mechanistic reactivity, and step-by-step handling protocols to ensure high-yield derivatization for drug development professionals and application scientists.

Physicochemical Profiling & Structural Analysis

Understanding the structural parameters of 3-Bromo-4-methoxyphenethyl isocyanate is critical for predicting its behavior in complex reaction matrices[2]. The molecule consists of an electron-rich aromatic core (due to the methoxy group) substituted with a bromine atom, linked via an ethyl spacer to a terminal isocyanate group.

Table 1: Core Physicochemical Properties

PropertyValue
Compound Name 3-Bromo-4-methoxyphenethyl isocyanate
CAS Registry Number 480439-05-2
Molecular Formula C10H10BrNO2
Monoisotopic Mass 254.98949 Da
SMILES COC1=C(C=C(C=C1)CCN=C=O)Br
InChIKey RHXRLCFBTLXTSW-UHFFFAOYSA-N

Causality in Structural Design: The ethyl spacer is strategically important; it acts as an insulating aliphatic bridge that prevents the isocyanate group from conjugating with the aromatic ring. This maintains the high electrophilicity typical of aliphatic isocyanates, ensuring rapid reaction kinetics with nucleophiles without the dampening effect of electron delocalization.

Bifunctional Reactivity & Mechanistic Logic

The true value of 3-Bromo-4-methoxyphenethyl isocyanate lies in its orthogonal reactivity profile.

  • Isocyanate Reactivity: The terminal -N=C=O group is highly susceptible to nucleophilic attack by primary/secondary amines and alcohols, yielding stable ureas and carbamates, respectively.

  • Aryl Bromide Reactivity: The Ar-Br bond serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Strategic Sequencing (Causality): When designing a synthetic route, the isocyanate group must always be reacted first. Palladium-catalyzed cross-couplings typically require aqueous bases (e.g., Na₂CO₃ in H₂O/Dioxane) at elevated temperatures. Exposing an unprotected isocyanate to these conditions will result in rapid hydrolysis to a primary amine, followed by uncontrolled polymerization into polyureas. By converting the isocyanate into a stable urea or carbamate linkage first, the molecule is "locked," allowing the aryl bromide to be safely functionalized in downstream steps. Furthermore, the electron-donating methoxy group para to the ethyl chain increases the electron density of the ring, making the oxidative addition of palladium slightly more challenging; thus, electron-rich ligands (e.g., XPhos) are recommended.

Reactivity Core 3-Bromo-4-methoxyphenethyl isocyanate Iso Isocyanate Group (-N=C=O) Core->Iso Electrophilic Addition ArBr Aryl Bromide (Ar-Br) Core->ArBr Oxidative Addition Urea Ureas / Carbamates (Stable Linkages) Iso->Urea + Amines/Alcohols CrossCoupling Pd-Catalyzed Cross-Coupling ArBr->CrossCoupling + Boronic Acids (Suzuki)

Orthogonal bifunctional reactivity logic of 3-Bromo-4-methoxyphenethyl isocyanate.

Experimental Workflow: Self-Validating Urea Derivatization

Isocyanates are notoriously moisture-sensitive. The following protocol outlines the synthesis of a substituted urea derivative, incorporating self-validating checkpoints to ensure scientific integrity.

Step-by-Step Methodology:

  • Preparation (Anhydrous Conditions): Flame-dry a round-bottom flask under vacuum and backfill with dry N₂. Dissolve 3-Bromo-4-methoxyphenethyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration). Cool the system to 0 °C using an ice bath to control the exothermic nature of the nucleophilic addition.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.05 eq) dropwise. Causality: A slight excess of amine ensures complete consumption of the isocyanate, preventing unreacted starting material from hydrolyzing into symmetric urea byproducts during workup.

  • Reaction & Self-Validation: Remove the ice bath and stir at room temperature. Validation Checkpoint: Monitor the reaction via FT-IR. The disappearance of the strong, characteristic isocyanate asymmetric stretch at ~2260 cm⁻¹ confirms complete conversion. Do not proceed to aqueous workup until this peak is absent.

  • Quenching & Workup: Once FT-IR confirms completion, quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (typically using an EtOAc/Hexane gradient).

Workflow Step1 1. Preparation Dry DCM, N2 atm, 0 °C Step2 2. Reagent Addition Add 1.05 eq Amine dropwise Step1->Step2 Step3 3. Reaction Stir at RT, Monitor via FT-IR Step2->Step3 Step4 4. Quenching Aqueous NaHCO3 / Brine wash Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for moisture-free urea derivatization.

Analytical Characterization (Mass Spectrometry)

Accurate mass spectrometry is vital for verifying the integrity of the starting material before use. The predicted collision cross section (CCS) values are particularly useful for researchers utilizing ion mobility-mass spectrometry (IM-MS) to separate structural isomers[2].

Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profiles

Adduct Speciesm/z RatioPredicted CCS (Ų)
[M+H]⁺255.99677144.2
[M+Na]⁺277.97871156.1
[M-H]⁻253.98221152.0
[M+NH₄]⁺273.02331165.5
[M+K]⁺293.95265145.4
(Data sourced from PubChemLite predictive models[2])

Applications in Delivery Systems & Materials Science

Beyond small-molecule drug discovery, 3-Bromo-4-methoxyphenethyl isocyanate has proven utility in advanced materials science, specifically in the formulation of microcapsules. According to patent literature (e.g., EP2111443A2 by Procter & Gamble), this compound is utilized as a building block in "benefit agent delivery compositions"[3],[4].

Mechanistic Role in Encapsulation: In these systems, the isocyanate group reacts with polyamines or polyols to form the robust polyurea/polyurethane shell of a microcapsule. The bromo-methoxy aromatic tail extends into the core or the surrounding matrix, modifying the hydrophobicity and permeability of the shell. This allows for the controlled, sustained release of encapsulated benefit agents, such as perfumes or active pharmaceutical ingredients (APIs), onto target surfaces[4].

Safety & Handling Protocols

As with all isocyanates, 3-Bromo-4-methoxyphenethyl isocyanate is a known respiratory and dermal sensitizer.

  • Handling: Must be handled exclusively inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Storage: Store under an inert atmosphere (Argon or N₂) at 2-8 °C to prevent moisture-induced degradation.

  • Spill Mitigation: In the event of a spill, neutralize the area with an aqueous solution of 5% ammonia and 10% ethanol/isopropanol to safely convert the reactive isocyanate into a benign urea derivative before cleanup.

References

  • Title: 3-bromo-4-methoxyphenethyl isocyanate (C10H10BrNO2)
  • Title: 第16061页- 化工产品 - CAS号查询 - 爱化学 (CAS 480439-05-2)
  • Source: google.
  • Title: EP2111443A2 - Benefit agent delivery compositions (Detailed Info)

Sources

InChIKey for 3-Bromo-4-methoxyphenethyl isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-4-methoxyphenethyl Isocyanate: A Versatile Reagent for Drug Discovery

Executive Summary: 3-Bromo-4-methoxyphenethyl isocyanate is a specialized organic compound featuring a highly reactive isocyanate functional group and a substituted aromatic ring. This combination makes it a valuable, albeit not widely commercially available, reagent for medicinal chemists and drug development professionals. Its true potential lies in its utility as a versatile building block for creating libraries of novel compounds and as a potential covalent modifier of biological targets. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, an analysis of its reactivity, and a discussion of its strategic applications in modern drug discovery, grounded in established chemical principles.

Introduction to a Strategic Chemical Tool

In the landscape of modern drug discovery, the demand for novel chemical entities with precisely tailored properties is incessant. Success in this field often hinges on the ability to rapidly synthesize and evaluate diverse molecular scaffolds.[1] 3-Bromo-4-methoxyphenethyl isocyanate emerges as a strategic tool in this context. Its molecular architecture is defined by three key features:

  • The Isocyanate Group (-N=C=O): A potent electrophile, this functional group is primed to react with a wide array of nucleophiles, serving as a powerful linchpin for molecular construction.[2]

  • The Phenethyl Spacer: This two-carbon linker provides flexibility and a specific spatial orientation, separating the reactive isocyanate from the aromatic core.

  • The 3-Bromo-4-methoxy-phenyl Ring: This substituted aromatic system is a common motif in pharmacologically active molecules. The methoxy group can participate in hydrogen bonding, while the bromine atom can serve as a synthetic handle for further diversification via cross-coupling reactions or act as a halogen bond donor.

This guide serves as a technical primer for researchers, providing the foundational knowledge to synthesize, handle, and strategically deploy this reagent in drug discovery campaigns.

Core Compound Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use. The key identifiers and calculated physicochemical properties for 3-Bromo-4-methoxyphenethyl isocyanate are summarized below.

PropertyValueSource
IUPAC Name 2-bromo-4-(2-isocyanatoethyl)-1-methoxybenzenePubChem
InChIKey RHXRLCFBTLXTSW-UHFFFAOYSA-N[3]
Molecular Formula C₁₀H₁₀BrNO₂[3]
Molecular Weight 256.10 g/mol [3]
Monoisotopic Mass 254.989 Da[3]
Predicted XLogP3 3.6[3]
Physical State Predicted to be a liquid or low-melting solidN/A

Synthesis and Characterization: A Proposed Route

While not cataloged as a stock chemical by most major suppliers, 3-Bromo-4-methoxyphenethyl isocyanate can be reliably prepared in a laboratory setting through a logical, multi-step sequence from readily available starting materials.

Synthetic Strategy Rationale

The proposed synthesis is a three-step process commencing with 3-bromo-4-methoxybenzaldehyde. This route is designed for efficiency and reliability, using well-established and high-yielding chemical transformations.

  • Step 1: Henry (Nitroaldol) Reaction: The aldehyde is condensed with nitromethane to form a β-nitro-styrene derivative. This reaction efficiently constructs the carbon skeleton of the phenethyl group.

  • Step 2: Nitro Group Reduction: The nitro group of the styrene derivative is reduced to a primary amine. Lithium aluminum hydride (LAH) is a powerful and effective reagent for this transformation, simultaneously reducing the alkene double bond and the nitro group to yield the target 3-bromo-4-methoxyphenethylamine.

  • Step 3: Conversion to Isocyanate: The final step involves the conversion of the primary amine to the isocyanate. While classical methods use hazardous phosgene[2], a safer and more laboratory-friendly approach utilizes triphosgene (bis(trichloromethyl) carbonate) in the presence of a non-nucleophilic base.

This strategic pathway is visualized in the workflow diagram below.

G cluster_0 Synthesis of 3-Bromo-4-methoxyphenethyl isocyanate A 3-Bromo-4-methoxybenzaldehyde B 1-(3-Bromo-4-methoxyphenyl)-2-nitroethene A->B 1. CH₃NO₂ 2. NH₄OAc, Acetic Acid C 3-Bromo-4-methoxyphenethylamine B->C LiAlH₄, THF D 3-Bromo-4-methoxyphenethyl isocyanate C->D Triphosgene, Et₃N, Toluene

Caption: Proposed three-step synthesis of the target isocyanate.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example and should be adapted and optimized by a qualified synthetic chemist. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-nitroethene

  • To a solution of 3-bromo-4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (1.5 eq) and ammonium acetate (0.8 eq).

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with water, and dried to yield the crude product.

  • Recrystallization from ethanol or isopropanol can be performed for further purification.

Step 2: Synthesis of 3-Bromo-4-methoxyphenethylamine

  • Caution: LAH reacts violently with water. Strictly anhydrous conditions are required.

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LAH) (2.0-2.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-(3-bromo-4-methoxyphenyl)-2-nitroethene (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate (aluminum salts) and wash it with THF or ethyl acetate.

  • Concentrate the combined organic filtrates under reduced pressure. The resulting crude amine can be purified by column chromatography or vacuum distillation.

Step 3: Synthesis of 3-Bromo-4-methoxyphenethyl isocyanate

  • Caution: Triphosgene is toxic and releases phosgene upon heating or reaction with moisture. Handle with extreme care.

  • To a flame-dried flask under an inert atmosphere, dissolve triphosgene (0.4 eq) in anhydrous toluene.

  • In a separate flask, dissolve 3-bromo-4-methoxyphenethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous toluene.

  • Add the amine/base solution dropwise to the stirred triphosgene solution at 0 °C.

  • After addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-3 hours until the reaction is complete (monitored by the disappearance of the amine starting material by TLC).

  • Cool the mixture, filter off the triethylamine hydrochloride salt, and wash the solid with dry toluene.

  • Carefully concentrate the filtrate under reduced pressure to remove the solvent and excess base. The crude isocyanate product should be purified by vacuum distillation to yield the final product.

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques:

  • Infrared (IR) Spectroscopy: The most definitive analysis. A strong, sharp absorption band between 2250-2275 cm⁻¹ is characteristic of the N=C=O asymmetric stretching vibration.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic signals for the aromatic protons and carbons, the methoxy group, and the two ethylenic (-CH₂-CH₂-) carbons and protons, confirming the backbone structure.

  • Mass Spectrometry (MS): Will confirm the molecular weight and show a characteristic isotopic pattern for the single bromine atom.

Chemical Reactivity: The Electrophilic Hub

The synthetic utility of 3-Bromo-4-methoxyphenethyl isocyanate is rooted in the high electrophilicity of the central carbon atom in the isocyanate group. This makes it highly susceptible to attack by nucleophiles.[5]

  • Reaction with Alcohols: Forms stable urethane (carbamate) linkages. This is a cornerstone reaction in the synthesis of polyurethanes and is widely used in medicinal chemistry.

  • Reaction with Amines: Reacts readily with primary and secondary amines to form urea derivatives. The resulting ureas are often highly crystalline and are prevalent scaffolds in modern pharmaceuticals (e.g., Sorafenib).

  • Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which rapidly decarboxylates to yield the corresponding primary amine and carbon dioxide gas.[6] This highlights the need for anhydrous conditions during synthesis and handling.

  • Reaction with Thiols: Forms less common but stable thiocarbamate linkages.

The relative reactivity of nucleophiles towards isocyanates generally follows the order: primary amine > secondary amine > primary alcohol > water > thiol.[7] This predictable reactivity allows for selective reactions in the presence of multiple functional groups.

Strategic Applications in Drug Discovery

The true value of this reagent is realized when its reactivity is channeled into drug discovery workflows.

Diversity-Oriented Synthesis for Library Generation

The compound is an ideal starting point for creating large libraries of related molecules for high-throughput screening (HTS). By reacting the isocyanate with a diverse collection of commercially available amines or alcohols, researchers can rapidly generate hundreds or thousands of unique urea and carbamate derivatives. This parallel synthesis approach is a powerful engine for hit identification.[1]

The general workflow for such a library synthesis is depicted below.

G cluster_1 Workflow: Isocyanate-Based Library Synthesis start 3-Bromo-4-methoxyphenethyl isocyanate (Scaffold) reaction Parallel Synthesis (Array Format) start->reaction reagents Diverse Building Blocks (e.g., R-NH₂, R-OH) reagents->reaction purification High-Throughput Purification reaction->purification analysis QC Analysis (LC-MS, NMR) purification->analysis screening Biological Screening (HTS) analysis->screening sar Structure-Activity Relationship (SAR) screening->sar

Caption: A typical workflow for generating a chemical library for HTS.

Covalent Probes and Inhibitors

The isocyanate group can act as a reactive "warhead" to form covalent bonds with nucleophilic amino acid residues (e.g., Cys, Ser, Lys, His) within a protein's binding site. Covalent inhibition offers several potential advantages, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets. The 3-bromo-4-methoxyphenyl scaffold can serve as the recognition element that directs the isocyanate warhead to the target protein. This approach has gained significant traction in the development of targeted therapies, particularly in oncology.[8]

Safety, Handling, and Storage

Isocyanates are hazardous compounds that require strict handling protocols.

  • Toxicity and Sensitization: Isocyanates are toxic by inhalation and skin contact and are potent respiratory and skin sensitizers.[6][9] All manipulations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and nitrile or neoprene gloves, is mandatory.

  • Moisture Sensitivity: Isocyanates react with atmospheric moisture.[10] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator.

  • Disposal: Waste should be quenched with a deactivating solution (e.g., a solution of sodium carbonate and a surfactant in water) before disposal according to institutional guidelines.

Conclusion

3-Bromo-4-methoxyphenethyl isocyanate represents more than just a single chemical entity; it is a versatile platform for innovation in medicinal chemistry. While its synthesis requires careful execution, the payoff is a powerful tool for both diversity-oriented synthesis and the rational design of covalent inhibitors. By understanding its synthesis, reactivity, and potential applications, researchers and drug development professionals can leverage this reagent to accelerate the discovery of new therapeutic agents.

References

  • PubChem. 3-bromo-4-methoxyphenethyl isocyanate. National Center for Biotechnology Information. [Link]

  • Pharos. ISOCYANATES. The Pharos Project. [Link]

  • Cheméo. 3-Bromo-4-methoxybenzaldehyde. [Link]

  • PubChem. 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromophenyl isocyanate. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Organic Syntheses. Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. [Link]

  • Aidic. Isocyanates as Precursors to Biomedical Polyurethanes. [Link]

  • Conti, P. et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254, 115286. [Link]

  • Wikipedia. Isocyanate. [Link]

  • Patsnap. The Role of Isocyanates in Modern Pharmaceuticals. [Link]

  • EurekAlert!. Chemistry breakthrough has potential to make more effective cancer drugs with less harmful side effects. [Link]

  • ChemBK. 4-methoxyphenyl isocyanate. [Link]

  • ChemRxiv. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. [Link]

  • Chen, Z. et al. (2017). Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. MedChemComm, 8, 1322-1331. [Link]

  • Wang, Y. et al. (2023). How To Get Isocyanate?. Molecules, 28(21), 7380. [Link]

  • ResearchGate. Relative reactivity's of various functional groups towards isocyanates. [Link]

  • Drug Discovery News. Accelerating drug discovery with synthetic chemistry advances. [Link]

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Methodological & Application

Application Notes & Protocols: On-Resin N-Terminal Modification of Peptides using 3-Bromo-4-methoxyphenethyl Isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic modification of peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as stability, cell permeability, and target affinity.[1][2][3] This document provides a comprehensive guide to the use of 3-Bromo-4-methoxyphenethyl isocyanate as a versatile reagent for the N-terminal modification of peptides during solid-phase peptide synthesis (SPPS). The highly reactive isocyanate moiety allows for efficient and specific covalent linkage to the free N-terminal amine of a resin-bound peptide, forming a stable urea bond.[4][5][6] The incorporated bromo-aryl group can serve as a structural mimetic of natural amino acid side chains or act as a reactive handle for subsequent orthogonal chemistries. These application notes detail the underlying chemical principles, a step-by-step protocol for on-resin modification, and methods for the purification and characterization of the final product.

Introduction and Scientific Principle

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the predominant method for chemically synthesizing peptides.[7] It involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support, simplifying purification by allowing excess reagents and byproducts to be washed away by simple filtration.[8][9] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach used today.[7]

Post-synthesis or on-resin modification of peptides opens avenues to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[3] Isocyanates are highly electrophilic compounds that react readily with nucleophiles.[10] In the context of SPPS, after the final Fmoc deprotection step, the free alpha-amino group at the N-terminus of the peptide chain acts as a potent nucleophile. Its reaction with an isocyanate is rapid and selective, yielding a chemically stable N-substituted urea.[4][5][11]

The choice of 3-Bromo-4-methoxyphenethyl isocyanate provides a dual function:

  • Structural Modification: The phenethyl group introduces a bulky, hydrophobic moiety that can influence peptide conformation and interaction with biological targets.

  • Orthogonal Chemistry: The bromine atom on the aromatic ring serves as a valuable synthetic handle for further modifications, such as palladium-catalyzed cross-coupling reactions, after the peptide has been cleaved from the resin.

Reaction Mechanism

The core reaction involves the nucleophilic attack of the peptide's terminal primary amine on the electrophilic carbon atom of the isocyanate group. This forms an unstable intermediate that rapidly rearranges to the stable urea linkage. Studies using tandem mass spectrometry have confirmed that isocyanates react preferentially and often exclusively with the N-terminus of peptides under typical SPPS conditions.[4][5]

Caption: Reaction of a resin-bound peptide with an isocyanate.

Experimental Workflow Overview

The successful modification of a peptide with 3-Bromo-4-methoxyphenethyl isocyanate is integrated into the standard Fmoc-SPPS workflow. The key modification step occurs on the solid support after the full peptide sequence has been assembled and the final N-terminal Fmoc group has been removed.

Caption: Overall workflow for N-terminal peptide modification.

Materials and Reagents

Reagent Properties
PropertyValueSource
Chemical Name 3-Bromo-4-methoxyphenethyl isocyanate[12]
Molecular Formula C₁₀H₁₀BrNO₂[12]
Molecular Weight 256.10 g/mol
Appearance (Varies by supplier)
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C. Keep dry.

CAUTION: Isocyanates are toxic, potent respiratory sensitizers, and moisture-sensitive.[10] Handle only in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Use anhydrous solvents and techniques to prevent hydrolysis of the reagent.

Required Equipment and Consumables
  • Solid-phase peptide synthesis vessel (manual or automated synthesizer)[13]

  • Standard SPPS resins (e.g., Rink Amide, Wang)

  • Fmoc-protected amino acids and coupling reagents (e.g., HBTU, HATU, DIC)[7]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

  • Cold diethyl ether for precipitation

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (e.g., ESI-MS, MALDI-TOF) for characterization

Detailed Experimental Protocols

Protocol 1: Peptide Synthesis (Standard Fmoc-SPPS)
  • Resin Preparation: Place the desired amount of resin in the reaction vessel. Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.[13] Drain the solvent.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh piperidine solution for 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU (3-5 eq.) and a base like DIPEA (6-10 eq.) in DMF for 5-10 minutes. Add this activated solution to the resin.

  • Coupling Reaction: Agitate the resin with the activated amino acid solution for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Repeat: Repeat steps 2-7 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) and wash thoroughly with DMF (Step 3). The resin-bound peptide now has a free N-terminal amine and is ready for modification.

Protocol 2: On-Resin N-Terminal Modification

Causality: This protocol uses an excess of the isocyanate to drive the reaction to completion, ensuring maximum modification of the peptide chains.[8] Anhydrous DMF is used as the solvent because it effectively swells the resin and is aprotic, preventing unwanted reaction with the isocyanate.[13] A non-nucleophilic base (DIPEA) is added to ensure the N-terminal amine is deprotonated and maximally nucleophilic without competing in the reaction.

ParameterRecommended ValueRationale
Isocyanate 5-10 equivalents (relative to resin loading)Ensures reaction goes to completion.
Solvent Anhydrous DMFGood resin swelling; aprotic to prevent reagent hydrolysis.[13]
Base (Optional) 1-2 equivalents of DIPEAEnsures N-terminal amine is deprotonated for enhanced nucleophilicity.
Reaction Time 2-4 hours (or overnight)Allows sufficient time for diffusion and reaction within the resin beads.
Temperature Room Temperature (20-25°C)Sufficient for the rapid reaction between amines and isocyanates.[11]

Procedure:

  • Ensure the peptide-resin from Protocol 1 is thoroughly washed with DMF and the solvent is drained.

  • In a separate vial, prepare a solution of 3-Bromo-4-methoxyphenethyl isocyanate (5-10 eq.) in anhydrous DMF.

  • Add the isocyanate solution to the reaction vessel containing the peptide-resin.

  • Add DIPEA (1-2 eq.) to the reaction slurry.

  • Agitate the mixture gently at room temperature for 2-4 hours. For sterically hindered N-termini, an overnight reaction may be beneficial.

  • Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow/clear beads) indicates the successful consumption of all primary amines.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times) and DCM (3-5 times) to remove all excess reagents.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Cleavage and Deprotection
  • Place the dry, modified peptide-resin in a suitable reaction vessel.

  • Prepare a cleavage cocktail. A standard Reagent R cocktail is TFA/TIS/Water (95:2.5:2.5 v/v).

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of ice-cold diethyl ether.

  • Centrifuge the mixture (e.g., 3000 rpm for 5 minutes), discard the supernatant, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Characterization
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) and purify using preparative reverse-phase HPLC (RP-HPLC).

  • Characterization: Analyze the purified fractions using an analytical RP-HPLC to confirm purity.

  • Mass Verification: Determine the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS). The observed mass should correspond to the calculated mass of the peptide plus the mass of the 3-Bromo-4-methoxyphenethyl isocyanate adduct minus water (M_peptide + 256.10 - 18.02 = M_final).

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete Modification (Kaiser test positive) Insufficient equivalents of isocyanate. Hydrolysis of isocyanate reagent. Steric hindrance at the N-terminus.Increase equivalents of isocyanate to 15-20 eq. Ensure use of anhydrous DMF and handle reagent under inert gas. Increase reaction time to overnight.
Low Final Yield Incomplete coupling during SPPS. Peptide aggregation.[14] Loss during precipitation/purification.Optimize SPPS coupling steps. Use difficult sequence protocols or different resins. Optimize precipitation and HPLC methods.
Unexpected Mass in MS Side reactions during cleavage (e.g., t-butyl cation addition). Reaction with side-chain nucleophiles (unlikely but possible).[4]Use appropriate scavengers (TIS) in the cleavage cocktail. Ensure proper side-chain protection during SPPS. Lysine side-chains must be protected.

Conclusion

3-Bromo-4-methoxyphenethyl isocyanate is an effective and versatile reagent for the N-terminal modification of peptides on a solid support. The protocol described herein provides a robust framework for its application, leveraging the specific and high-yielding reaction between an isocyanate and a primary amine. This modification strategy allows for the introduction of unique structural and chemical features into synthetic peptides, providing a powerful tool for researchers in chemistry, biology, and drug development to create novel peptidomimetics and molecular probes.

References

  • Hettick, J. M., et al. (2009). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(8), 1433-1443. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Hettick, J. M., et al. (2009). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Coin, I., et al. (2007). 4.3 Synthesis of Peptides on Solid Supports. Science of Synthesis, 21, 267-338. [Link]

  • Amblard, M., et al. (2014). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Hovey, M. T., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. ACS Central Science. [Link]

  • Rout, L., et al. (2015). Decarboxylative C-Terminus Amidation of Amino Acids and Peptides in the Presence of Isocyanates. The Journal of Organic Chemistry. [Link]

  • Request PDF. (n.d.). Quantitative Analysis of Modified Proteins by LC−MS/MS of Peptides Labeled with Phenyl Isocyanate. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Chepanoske, C. L., et al. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of the American Society for Mass Spectrometry, 14(5), 455-463. [Link]

  • Sharma, A., et al. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ChemMedChem. [Link]

  • ResearchGate. (n.d.). N-terminal peptide isocyanate. [Link]

  • PubChemLite. (n.d.). 3-bromo-4-methoxyphenethyl isocyanate (C10H10BrNO2). [Link]

  • Takagi, T., et al. (2007). Selective isolation of N-blocked peptides by isocyanate-coupled resin. Journal of Chromatography A, 1167(1), 93-99. [Link]

  • Vinogradov, A. A., et al. (2016). Macrocyclization of Unprotected Peptide Isocyanates. Organic Letters, 18(6), 1226-1229. [Link]

  • Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. [Link]

  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. [Link]

  • NSF PAR. (n.d.). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). [Link]

  • SciSpace. (n.d.). Solid Phase Peptide Synthesis by Four Component Condensation. [Link]

  • Leelasvatanakij, L., & Aldrich, J. V. (2000). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A analogs. Journal of Peptide Research, 56(2), 80-87. [Link]

  • Vapourtec. (2023). Solid-phase peptide synthesis: recent advances through adoption of continuous flow. [Link]

  • Leelasvatanakij, L., & Aldrich, J. V. (2000). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A analogs. Journal of Peptide Research. [Link]

  • Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Reddit. (2014). Amine with isocyanate. r/chemistry. [Link]

Sources

Application of 3-Bromo-4-methoxyphenethyl isocyanate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-4-methoxyphenethyl Isocyanate in Medicinal Chemistry & Drug Discovery

Executive Summary

The rational design of targeted therapeutics frequently relies on privileged scaffolds that can interact specifically with biological targets while maintaining favorable pharmacokinetic properties. 3-Bromo-4-methoxyphenethyl isocyanate (CAS 480439-05-2) is a highly versatile, electrophilic building block derived from its parent amine, 3-bromo-4-methoxyphenethylamine (CAS 159465-27-7)[1]. This application note details the mechanistic utility, structure-activity relationship (SAR) rationale, and validated synthetic protocols for utilizing this isocyanate in the development of urea and carbamate-based medicinal compounds, particularly focusing on marine alkaloid analogs, quorum sensing inhibitors (QSIs), and central nervous system (CNS) agents.

Mechanistic Profiling & SAR Rationale

As a Senior Application Scientist, selecting the correct building block is not merely about structural assembly; it is about embedding specific physicochemical properties into the final drug candidate. The 3-bromo-4-methoxyphenethyl moiety offers a unique triad of functional advantages:

  • Steric Bulk and Lipophilicity (3-Bromo Substitution): The bromine atom at the meta-position significantly increases the lipophilicity (LogP) of the molecule, enhancing membrane permeability. Furthermore, it serves as a synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings)[2].

  • Hydrogen Bond Acceptor (4-Methoxy Group): The para-methoxy group acts as a strong hydrogen bond acceptor, crucial for orienting the molecule within the binding pockets of target proteins (such as kinases or GPCRs) via interactions with backbone amides or polar side chains.

  • Electrophilic Hub (Isocyanate Group): Unlike carboxylic acids that require coupling reagents (e.g., EDC/HOBt), the isocyanate group is inherently primed for rapid, atom-economical nucleophilic addition. It reacts cleanly with amines to form stable 1,3-disubstituted ureas, and with alcohols to form carbamates[3][4].

Application in Anti-Biofilm Agents and Quorum Sensing Inhibitors (QSI)

The 3-bromo-4-methoxyphenethyl scaffold is a naturally occurring motif found in marine sponges such as Sarcotragus spinosulus[5]. Metabolites containing this structure have been identified as potent Quorum Sensing Inhibitors (QSIs), which disrupt bacterial communication without exerting selective survival pressure, thereby mitigating antibiotic resistance[5]. Synthetic analogs, such as hemibastadin derivatives incorporating this moiety, have demonstrated near-complete suppression of multi-species biofilms[6][7].

Application in CNS and Enzyme Inhibition

Phenethyl isocyanates are widely used to synthesize urea-based inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH) and various CNS-active imidazoline derivatives[3][4]. The ethyl linker provides optimal conformational flexibility, allowing the aromatic ring to fold into hydrophobic accessory pockets of the target receptors.

Quantitative Data Summary

The table below summarizes the biological efficacy of synthesized analogs utilizing the 3-bromo-4-methoxyphenethyl scaffold against bacterial biofilms, demonstrating the direct impact of this structural motif on pharmacological activity[6][7].

Compound ClassTarget ApplicationKey Structural MotifBiofilm Inhibition (EC₅₀)Cytotoxicity
Natural Alkaloid Quorum Sensing Inhibition3-Bromo-4-methoxyphenethylamineN/A (Reporter Assay Active)Non-toxic
Triazole-Carboxamide 4g Multi-species Biofilm3-Bromo-4-hydroxy/methoxy25 - 90 μMMinimal
Triazole-Carboxamide 4h Multi-species Biofilm3-Bromo-4-methoxy25 - 90 μMMinimal
Asymmetric Ureas CNS / FAAH InhibitionPhenethyl-urea coreTarget DependentLow

Experimental Methodologies

The following protocols are designed as self-validating systems. By monitoring specific functional group transformations, researchers can ensure high-fidelity synthesis without premature reliance on complex downstream purification.

Protocol A: Synthesis of 1-(3-Bromo-4-methoxyphenethyl)-3-Substituted Ureas

Objective: To generate asymmetric ureas for QSI or CNS screening libraries via nucleophilic addition of primary/secondary amines to the isocyanate.

Materials:

  • 3-Bromo-4-methoxyphenethyl isocyanate (1.0 equiv)

  • Target Amine (1.05 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert Gas (N₂ or Argon)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve the target amine (1.05 mmol) in 10 mL of anhydrous DCM.

  • Temperature Control (Causality): Cool the solution to 0 °C using an ice bath. Rationale: Isocyanate-amine reactions are highly exothermic. Cooling prevents localized heating, which can lead to isocyanate dimerization or side-reactions with trace moisture.

  • Addition: Dissolve 3-bromo-4-methoxyphenethyl isocyanate (1.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the amine over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Step: Monitor the reaction via FT-IR spectroscopy. The reaction is complete when the strong, distinct isocyanate peak at ~2250–2270 cm⁻¹ completely disappears, and a new sharp urea carbonyl peak appears at ~1640–1660 cm⁻¹ .

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes to yield the pure urea.

Protocol B: Synthesis of Carbamate Derivatives

Objective: To synthesize carbamate-linked enzyme inhibitors.

Materials:

  • 3-Bromo-4-methoxyphenethyl isocyanate (1.0 equiv)

  • Target Alcohol/Phenol (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Toluene or Pyridine

Step-by-Step Procedure:

  • Activation (Causality): Dissolve the target alcohol (1.2 mmol) and DMAP (0.1 mmol) in 10 mL of anhydrous toluene. Rationale: Alcohols are significantly less nucleophilic than amines. DMAP acts as a nucleophilic catalyst, attacking the isocyanate to form a highly reactive intermediate that rapidly transfers to the alcohol.

  • Addition: Add the isocyanate (1.0 mmol) dropwise at room temperature.

  • Heating: Heat the mixture to 50 °C for 4–6 hours under N₂[3].

  • Validation & Workup: Confirm completion via TLC (loss of isocyanate spot). Cool to room temperature, quench with water, and extract with Ethyl Acetate. Wash with mild acid, dry, and purify via flash chromatography.

Visualization of Synthetic & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the divergent synthetic pathways enabled by 3-bromo-4-methoxyphenethyl isocyanate.

SAR_Logic Core 3-Bromo-4-methoxyphenethyl Isocyanate (Core Scaffold) Br 3-Bromo Group (Increases Lipophilicity & Enables Cross-Coupling) Core->Br OMe 4-Methoxy Group (Key H-Bond Acceptor) Core->OMe Iso Isocyanate Group (Electrophilic Reactive Center) Core->Iso Urea Urea Derivatives (Anti-Biofilm / QSI / CNS) Iso->Urea + Primary/Secondary Amines (Exothermic, Fast) Carb Carbamate Derivatives (Enzyme Inhibitors) Iso->Carb + Alcohols / Phenols (Requires DMAP Catalyst)

Caption: SAR logic and divergent synthetic pathways of 3-Bromo-4-methoxyphenethyl isocyanate.

References

  • Advanced Technology & Industrial Co., Ltd. 3-BROMO-4-METHOXY PHENETHYL ISOCYANATE CAS:480439-05-2. ChemBuyersGuide. Available at: [Link]

  • Chemdor. 3-Bromo-4-methoxyphenethylamine | CAS 159465-27-7 | Analytical Standard. Available at: [Link]

  • J-Stage. Construction of N-Heterocycles Fused with a Highly Substituted Benzene Ring by a Benzyne-Mediated Cyclization/Functionalization Cascade Reaction. Chemical and Pharmaceutical Bulletin. Available at:[Link]

  • MDPI. Identification of Quorum Sensing Activators and Inhibitors in The Marine Sponge Sarcotragus spinosulus. Marine Drugs. Available at: [Link]

  • Scientific Research Publishing. Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. Open Journal of Medicinal Chemistry. Available at:[Link]

  • The Royal Society of Chemistry. Supplementary Data: Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. Available at: [Link]

  • MDPI. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules. Available at: [Link]

Sources

The Strategic Utility of 3-Bromo-4-methoxyphenethyl Isocyanate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for CNS-Active Compound Synthesis

In the landscape of medicinal chemistry, the phenethylamine core is a privileged scaffold, forming the basis for a multitude of endogenous neurotransmitters and synthetic central nervous system (CNS) agents.[1][2] The strategic introduction of specific functional groups onto this framework allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. 3-Bromo-4-methoxyphenethyl isocyanate emerges as a particularly valuable building block in this context. The presence of a bromine atom can enhance metabolic stability and receptor binding affinity, while the methoxy group can influence lipophilicity and interactions with target proteins.[3] The highly reactive isocyanate moiety serves as a versatile handle for the facile introduction of diverse functionalities, enabling the rapid generation of libraries of ureas and carbamates for biological screening.[4] This document provides a comprehensive guide to the synthesis and application of 3-Bromo-4-methoxyphenethyl isocyanate, empowering researchers to leverage this building block in their CNS drug discovery programs.

Chemical Properties and Reactivity

3-Bromo-4-methoxyphenethyl isocyanate possesses a unique combination of structural features that dictate its reactivity and utility. The phenethylamine backbone provides a foundational structure for interaction with various CNS targets, including the dopamine transporter (DAT) and serotonin receptors (5-HT2A/2C).[5][6] The bromo and methoxy substituents on the aromatic ring modulate the electronic and steric properties of the molecule, influencing its binding to target proteins.

The isocyanate functional group is a highly electrophilic species, readily undergoing nucleophilic attack by a wide range of compounds, most notably amines and alcohols. This reactivity is the cornerstone of its application as a building block. The reaction with primary or secondary amines yields substituted ureas, while reaction with alcohols produces carbamates.[7] These functional groups are prevalent in a vast number of approved drugs and are known to participate in crucial hydrogen bonding interactions with biological targets.

Synthesis of 3-Bromo-4-methoxyphenethyl Isocyanate

The synthesis of the title isocyanate is most effectively achieved through a two-step process starting from the commercially available 3-bromo-4-methoxyphenethylamine. This involves the preparation of the corresponding carboxylic acid followed by a Curtius rearrangement.

Step 1: Synthesis of 3-Bromo-4-methoxyphenylacetic Acid

The precursor, 3-bromo-4-methoxyphenylacetic acid, can be synthesized from 4-methoxyphenylacetic acid via electrophilic bromination.[8]

Protocol 1: Synthesis of 3-Bromo-4-methoxyphenylacetic Acid

Reagent/ParameterQuantity/Value
4-methoxyphenylacetic acid10 g (60.2 mmol)
Acetic acid90 ml
Bromine9.62 g (3.1 ml, 60.2 mmol)
Reaction TemperatureRoom Temperature
Reaction Time1 hour
Expected Yield84%

Procedure:

  • In a fume hood, dissolve 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in 60 ml of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate container, prepare a solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in 30 ml of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into 500 ml of ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration, rinsing with cold water (3 x 10 ml).

  • Recrystallize the crude product from hot xylene to yield 3-bromo-4-methoxyphenylacetic acid as a white crystalline solid.[8]

Step 2: Curtius Rearrangement to 3-Bromo-4-methoxyphenethyl Isocyanate

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to an isocyanate via an acyl azide intermediate.[4][9] The use of diphenylphosphoryl azide (DPPA) offers a convenient one-pot procedure.[10][11]

Protocol 2: Synthesis of 3-Bromo-4-methoxyphenethyl Isocyanate

Reagent/ParameterQuantity/Value
3-Bromo-4-methoxyphenylacetic acid1.0 eq
Anhydrous Toluene or THFSufficient to dissolve
Triethylamine1.1 - 1.5 eq
Diphenylphosphoryl azide (DPPA)1.1 - 1.5 eq
Reaction TemperatureRoom temp (azide formation), then heat
Reaction Time30 min (azide formation), then monitor

Procedure:

  • Safety First: This reaction involves the formation of a potentially explosive acyl azide and a reactive isocyanate. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. A blast shield is recommended for larger scale reactions.[12]

  • To a stirred solution of 3-bromo-4-methoxyphenylacetic acid (1.0 eq) in an anhydrous solvent such as toluene or THF, add triethylamine (1.1-1.5 eq).

  • Carefully add diphenylphosphoryl azide (DPPA, 1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the acyl azide intermediate.

  • Gently heat the reaction mixture (the exact temperature will depend on the solvent and substrate, typically 60-100°C) and monitor the reaction by IR spectroscopy for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

  • Once the rearrangement is complete, the resulting solution of 3-Bromo-4-methoxyphenethyl isocyanate can be used directly in the next step or carefully concentrated under reduced pressure. Caution: Isocyanates are moisture-sensitive and lachrymatory. Avoid inhalation and skin contact.[12]

Synthesis_Workflow cluster_step1 Step 1: Carboxylic Acid Synthesis cluster_step2 Step 2: Isocyanate Formation A 4-methoxyphenylacetic acid B 3-Bromo-4-methoxyphenylacetic acid A->B Br2, Acetic Acid C 3-Bromo-4-methoxyphenylacetic acid D Acyl Azide Intermediate C->D DPPA, Et3N E 3-Bromo-4-methoxyphenethyl isocyanate D->E Heat (Curtius Rearrangement)

Fig. 1: Synthetic workflow for 3-Bromo-4-methoxyphenethyl isocyanate.

Application in the Synthesis of CNS-Active Compound Libraries

The true utility of 3-Bromo-4-methoxyphenethyl isocyanate lies in its ability to serve as a versatile precursor for a diverse range of derivatives. The following protocols outline the general procedures for the synthesis of ureas and carbamates.

Synthesis of Substituted Ureas

The reaction of the isocyanate with primary or secondary amines provides a straightforward route to a wide array of N,N'-substituted ureas.

Protocol 3: General Procedure for the Synthesis of Ureas

Reagent/ParameterQuantity/Value
3-Bromo-4-methoxyphenethyl isocyanate1.0 eq
Primary or Secondary Amine1.0 - 1.1 eq
Anhydrous Solvent (DCM or THF)Sufficient to dissolve
Reaction Temperature0°C to Room Temperature
Reaction Time30 min - 4 hours

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine of choice (1.0 - 1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of 3-Bromo-4-methoxyphenethyl isocyanate (1.0 eq) in the same anhydrous solvent to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

Synthesis of Carbamates

The reaction with alcohols, often in the presence of a catalyst, yields the corresponding carbamates.

Protocol 4: General Procedure for the Synthesis of Carbamates

Reagent/ParameterQuantity/Value
3-Bromo-4-methoxyphenethyl isocyanate1.0 eq
Alcohol1.0 - 1.2 eq
Anhydrous Solvent (Toluene or THF)Sufficient to dissolve
Catalyst (e.g., dibutyltin dilaurate)Catalytic amount (optional)
Reaction TemperatureRoom Temperature to 80°C
Reaction Time1 - 16 hours

Procedure:

  • In a dry round-bottom flask, dissolve 3-Bromo-4-methoxyphenethyl isocyanate (1.0 eq) and the desired alcohol (1.0 - 1.2 eq) in an anhydrous solvent like toluene or THF.

  • If necessary, add a catalytic amount of a suitable catalyst, such as dibutyltin dilaurate.

  • Stir the reaction mixture at room temperature or with gentle heating (up to 80°C) and monitor its progress by TLC.[4]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude carbamate product by column chromatography on silica gel or by recrystallization.

Fig. 2: Derivatization pathways from the isocyanate building block.

Rationale for CNS Drug Discovery

Phenethylamine derivatives are known to interact with a variety of CNS targets. The structural similarity of the 3-bromo-4-methoxyphenethyl core to endogenous monoamine neurotransmitters suggests potential activity at monoamine transporters and receptors.

  • Dopamine Transporter (DAT): Inhibition of DAT increases synaptic dopamine levels and is a key mechanism for many CNS stimulants and antidepressants.[5]

  • Serotonin Receptors (5-HT): The 5-HT receptor family, particularly the 5-HT2A and 5-HT2C subtypes, are implicated in a wide range of neurological processes, and modulation of these receptors is a therapeutic strategy for conditions like depression, anxiety, and psychosis.[6]

The urea and carbamate moieties introduced via the isocyanate are excellent hydrogen bond donors and acceptors, which can facilitate strong and specific interactions with the amino acid residues in the binding pockets of target proteins.[7] By systematically varying the R-groups on the amine or alcohol used to react with the isocyanate, researchers can explore the structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine Synaptic_DA Dopamine DA->Synaptic_DA Release DA_Receptor Dopamine Receptor Synaptic_DA->DA_Receptor Binding DAT Dopamine Transporter (DAT) Synaptic_DA->DAT Reuptake Postsynaptic_Effect Postsynaptic Effect DA_Receptor->Postsynaptic_Effect Compound Phenethylamine Derivative Compound->DAT Inhibition

Fig. 3: Generalized mechanism of action at the dopamine transporter.

Safety Considerations

  • Isocyanates: These compounds are reactive, moisture-sensitive, and are known respiratory and skin sensitizers. Always handle isocyanates in a well-ventilated fume hood and wear appropriate PPE.[12]

  • Acyl Azides: Acyl azides are potentially explosive, especially when heated or in concentrated form. Use a blast shield, especially for reactions at a larger scale. Avoid contact with heavy metals.[10]

  • Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used and follow standard laboratory safety procedures.

Conclusion

3-Bromo-4-methoxyphenethyl isocyanate represents a powerful and versatile building block for the synthesis of novel CNS-active compounds. Its straightforward synthesis and high reactivity allow for the rapid generation of diverse chemical libraries of ureas and carbamates. The inherent pharmacological relevance of the substituted phenethylamine scaffold, combined with the ability to systematically modify the molecule, makes this an attractive starting point for drug discovery programs targeting a range of neurological and psychiatric disorders.

References

  • BenchChem. (2025). Optimization of reaction conditions for the Curtius rearrangement.
  • BenchChem. (2025). Biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Kim, J., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(1), 79–87. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(4), 372–381. [Link]

  • WorkSafeBC. (2024). Isocyanates.
  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Kowalczuk, S., et al. (2022). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences, 23(20), 12409. [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Unsworth, C. P., et al. (2022). Development and Manufacture of a Curtius Rearrangement Using Continuous Flow towards the Large-Scale Manufacture of AZD7648. Organic Process Research & Development, 26(11), 3076–3084. [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–251. [Link]

  • Health and Safety Executive. (2026). Construction hazardous substances: Isocyanates.
  • California Department of Public Health. (n.d.). Isocyanates: Working Safely.
  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
  • Cody, R. B., & Laramée, J. A. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry.
  • DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe.
  • United Nations Office on Drugs and Crime. (n.d.). Details for Phenethylamines.
  • Ferguson, G., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o643. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • CymitQuimica. (n.d.). 3-Bromo-4-methoxyphenylacetic acid.
  • Chemistry LibreTexts. (n.d.). Migration from carbon to electron-deficient nitrogen: Hofmann, Curtius, Lossen and Schmidt rearrangements.
  • Kim, J., et al. (2023).
  • Cannaert, A., et al. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Halogenated Phenethylamines.
  • Alfa Chemistry. (n.d.). Curtius Rearrangement.
  • Chemistry Steps. (2025). Curtius Rearrangement.

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Advanced LC-MS/MS Methodologies for the Real-Time Monitoring and Quantification of Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of isocyanates in reaction mixtures—whether in polyurethane polymer synthesis or pharmaceutical intermediate development—presents a profound analytical challenge. Isocyanates are highly reactive electrophiles that rapidly degrade in the presence of moisture. As a Senior Application Scientist, I have structured this protocol to bypass the instability of free isocyanates through immediate, in-situ chemical derivatization. By converting transient isocyanates into stable urea derivatives using di-n-butylamine (DBA), followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), this methodology provides a highly sensitive, specific, and self-validating framework for trace-level quantification[1].

The Mechanistic Rationale: Overcoming Isocyanate Instability

Direct LC-MS analysis of free isocyanates is practically impossible due to their rapid hydrolysis into primary amines and carbon dioxide when exposed to protic solvents or atmospheric moisture. To arrest the reaction state at the exact moment of sampling, we must employ a nucleophilic derivatizing agent.

Causality of Reagent Selection: The choice of di-n-butylamine (DBA) over other agents (such as tryptamine or 1-(2-pyridyl)piperazine) is dictated by chemical kinetics. Kinetic studies demonstrate that the reaction rates of aliphatic isocyanates with DBA are 2 to 3 times faster than with alternative agents[2]. This rapid kinetic profile is essential to outcompete water-induced hydrolysis. Furthermore, the reactivity of isocyanates is highly dependent on the steric and electronic environment of the attacking nucleophile; for instance, primary hydroxyl groups react significantly faster than secondary ones[3]. By utilizing a highly reactive secondary amine like DBA in vast molar excess, we force the reaction into a pseudo-first-order kinetic regime, ensuring instantaneous and quantitative conversion into a stable asymmetric urea derivative.

ReactionPathway Iso Free Isocyanate (R-N=C=O) Highly Reactive Electrophile Urea Stable Urea Derivative (R-NH-CO-N(C4H9)2) Iso->Urea + DBA (Rapid Kinetics) Amine Primary Amine + CO2 (Degradation Product) Iso->Amine + H2O (Slow Hydrolysis) DBA Di-n-butylamine (DBA) Nucleophilic Reagent DBA->Urea Water Water / Moisture (Competing Nucleophile) Water->Amine

Figure 1: Competitive reaction pathways of isocyanates with DBA versus water hydrolysis.

Self-Validating Protocol Architecture

Trustworthiness in analytical chemistry stems from protocols that inherently flag their own failures. This method employs a bipartite validation architecture to ensure data integrity:

  • Isotope-Dilution Internal Standardization: A deuterated internal standard (e.g., HDI-DBA-d18) is spiked into the quenching solution prior to sample collection. This corrects for volumetric losses during the evaporation step and normalizes matrix-induced ion suppression during Electrospray Ionization (ESI).

  • In-Situ Derivatization Efficiency Check: A known concentration of an orthogonal aliphatic isocyanate (e.g., propyl isocyanate) is spiked into a parallel matrix blank. If the calculated recovery of the propyl-DBA derivative falls below 95%, the batch is flagged for incomplete derivatization, indicating that the DBA was either consumed by matrix electrophiles or that water hydrolysis outcompeted the derivatization. Interlaboratory studies have confirmed the transferability and robustness of this specific DBA derivatization strategy for accurate isocyanate quantification[4].

Step-by-Step Experimental Methodology

Phase 1: Preparation of the Quenching Solution

Causality Note: Toluene is selected as the diluent because it is an aprotic solvent with exceptionally low water solubility, minimizing the introduction of competitive moisture during the quenching step.

  • Prepare a 0.01 M solution of di-n-butylamine (DBA) in anhydrous HPLC-grade toluene.

  • Spike the deuterated internal standard (HDI-DBA-d18) into the DBA/toluene solution to achieve a final concentration of 100 ng/mL.

  • Store the quenching solution in amber glass vials at 4°C to prevent photodegradation and volatilization.

Phase 2: In-Situ Sampling and Derivatization
  • Accurately withdraw 100 µL of the active isocyanate reaction mixture.

  • Immediately submerge the aliquot into 900 µL of the prepared DBA/toluene quenching solution.

  • Vortex vigorously for 30 seconds. The vast molar excess of DBA ensures instantaneous cessation of the primary reaction and quantitative derivatization.

  • Allow the mixture to incubate at room temperature for 10 minutes to ensure complete conversion of sterically hindered isocyanate oligomers.

Phase 3: Sample Processing for LC-MS
  • Transfer the derivatized mixture to a vacuum centrifuge (SpeedVac) and evaporate to complete dryness at 40°C. Causality Note: Removing toluene is critical because it is immiscible with the reversed-phase LC mobile phases and would cause severe peak distortion.

  • Reconstitute the dried residue in 1.0 mL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

Workflow A 1. Reaction Sampling (Isocyanate Matrix) B 2. In-Situ Quenching (Excess DBA in Toluene) A->B C 3. Sample Processing (Evaporation & Reconstitution) B->C D 4. LC-MS/MS Analysis (ESI+, MRM Mode) C->D E 5. Data Processing (Quantification of Urea) D->E

Figure 2: End-to-end experimental workflow for the derivatization and LC-MS/MS analysis of isocyanates.

Chromatographic and Mass Spectrometric Parameters

To achieve trace-level quantification, HPLC-MS/MS is the recommended analytical modality[1]. The asymmetric urea derivatives formed by DBA contain a tertiary amine nitrogen that is highly susceptible to protonation in acidic mobile phases, yielding an intense [M+H]⁺ precursor ion in Positive Electrospray Ionization (ESI+) mode.

Table 1: Optimized LC Gradient Conditions

Separation is performed on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)
0.00.470%30%
1.00.470%30%
6.00.45%95%
8.00.45%95%
8.10.470%30%
10.00.470%30%
Table 2: Multiple Reaction Monitoring (MRM) Parameters for DBA Derivatives

During collision-induced dissociation (CID), DBA-derivatized isocyanates characteristically cleave at the urea bond, yielding a highly specific product ion at m/z 130.1 (corresponding to the protonated DBA fragment).

Analyte DerivativePrecursor Ion[M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
HDI-DBA427.4130.15025
IPDI-DBA481.4130.15028
TDI-DBA (2,4-isomer)433.3130.15022
MDI-DBA509.4130.15026
HDI-DBA-d18 (IS)445.5139.25025

References

  • A Comparative Guide to the Quantitative Analysis of 2-Methyl-4-nitrophenyl Isocyanate Derivatives. Benchchem.1

  • Nagy, L., Vadkerti, B., Lakatos, C., Fehér, P. P., Zsuga, M., & Kéki, S. (2021). Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents. International Journal of Molecular Sciences, 22(8), 4059. 3

  • Bobeldijk, I., Karlsson, D., Pronk, A., Gonsalves, J., Hekman, M., Van De Lagemaat, D., ... & Skarping, G. (2008). Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison. The Annals of Occupational Hygiene, 52(8), 757-763. 4

  • Karlsson, D., Dalene, M., & Skarping, G. (1998). Determination of complex mixtures of airborne isocyanates and amines Part 4. Determination of aliphatic isocyanates as dibutylamine derivatives using liquid chromatography and mass spectrometry. Analyst, 123(7), 1507-1512. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Bromo-4-methoxyphenethyl Isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 3-Bromo-4-methoxyphenethyl isocyanate using column chromatography. It is designed to be a practical resource, offering not just protocols, but also the underlying scientific principles and troubleshooting strategies to navigate the unique challenges presented by this reactive molecule.

A. CRITICAL SAFETY PRECAUTIONS: MANDATORY REVIEW

Isocyanates are potent chemical sensitizers and irritants.[1][2] All handling of 3-Bromo-4-methoxyphenethyl isocyanate and its solutions must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves (ensure no tears or perforations), and a lab coat at all times.[1][3][4]

  • Respiratory Protection: Avoid breathing dust, fumes, or vapors.[1][5] In case of inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][3]

  • Chemical Incompatibilities: Isocyanates react exothermically and often violently with water, alcohols, amines, acids, and strong bases.[1][2][6] Ensure all glassware is scrupulously dry and use anhydrous solvents for all chromatographic procedures.

  • Emergency Procedures: Ensure eyewash stations and safety showers are readily accessible.[3][4] In case of skin contact, wash immediately and thoroughly with soap and water.[1][2] For eye contact, rinse cautiously with water for at least 15 minutes.[1][2] If inhaled, move the individual to fresh air immediately.[1][2] Seek medical attention for any exposure.

B. Frequently Asked Questions (FAQs)

Q1: Why is the purification of this isocyanate challenging?

The primary challenge lies in the high reactivity of the isocyanate functional group (-N=C=O).[7][8] This group is highly electrophilic and susceptible to nucleophilic attack. During column chromatography, the stationary phase (typically silica gel) and the mobile phase (solvents) can present opportunities for unwanted side reactions.

  • Reaction with Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography.[9][10] Its surface is covered with silanol groups (Si-OH), which are acidic and can act as nucleophiles, potentially reacting with the isocyanate to form carbamate-linked byproducts that remain irreversibly bound to the column.[11][12]

  • Reaction with Solvents: Protic solvents (e.g., water, methanol, ethanol) will readily react with the isocyanate to form urethanes (carbamates) or, in the case of water, an unstable carbamic acid that decomposes to the corresponding amine and CO₂ gas.[6][8][13] Therefore, the use of anhydrous (dry) aprotic solvents is mandatory.

Q2: What is the recommended stationary phase and eluent system?

For normal-phase chromatography, silica gel (230-400 mesh for flash chromatography) is the standard choice due to its effectiveness in separating compounds based on polarity.[10][14][15] However, given the reactivity of isocyanates, careful selection and preparation are key.

Recommended Eluent Systems: The goal is to find a solvent system that provides a good separation between the desired isocyanate and impurities, with the target compound having an Rf value of approximately 0.3-0.4 on a TLC plate.[10] Start with a non-polar solvent and gradually increase the polarity.

Solvent System (Anhydrous)Polarity IndexTypical Starting Ratio (v/v)Notes
Hexanes / Ethyl AcetateLow to Medium95:5 to 80:20A standard, versatile system for compounds of moderate polarity.[16][17] Excellent for achieving fine separations.
Hexanes / Dichloromethane (DCM)Low to Medium90:10 to 50:50Good for compounds that may have solubility issues in pure hydrocarbons. DCM can improve sample dissolution.[17]
Toluene / Ethyl AcetateMedium98:2 to 90:10Toluene can offer different selectivity compared to aliphatic hydrocarbons like hexanes.

Causality: In normal-phase chromatography, the stationary phase is polar, and the mobile phase is relatively non-polar. Non-polar compounds have weaker interactions with the silica gel and are eluted first, while more polar compounds are retained longer on the column.[15][18] By starting with a low-polarity eluent and gradually increasing it (gradient elution), you can sequentially elute compounds of increasing polarity.[10][19]

Q3: How do I visualize 3-Bromo-4-methoxyphenethyl isocyanate on a TLC plate?

Isocyanates are often poor UV absorbers and can be difficult to visualize on a TLC plate. Here are several methods:

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that reacts with many organic compounds, appearing as yellow-brown spots on a purple background. It is often effective for compounds that are not UV-active.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[20]

  • Derivatization: For more sensitive detection, the isocyanate can be derivatized. Spot the crude mixture on the TLC plate, and then over-spot with a dilute solution of a nucleophilic amine (like 1-(2-pyridyl)piperazine in toluene) which reacts to form a UV-active urea derivative.[11][21] This is particularly useful for quantitative analysis but can also aid in qualitative visualization.

Q4: What is the best practice for packing the chromatography column?

A well-packed column is crucial for achieving good separation and avoiding issues like channeling, which leads to poor resolution.[10] The slurry packing method is generally preferred as it minimizes the entrapment of air bubbles.[10][22]

Workflow for Column Packing

G A 1. Prepare Slurry: Mix silica gel with the initial, least polar eluent. B 2. Pour Slurry: Quickly pour the slurry into the column with the stopcock open. A->B C 3. Settle and Pack: Continuously tap the column gently to ensure even packing. Drain excess solvent until it reaches the top of the silica bed. B->C D 4. Add Protective Layer: Carefully add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading. C->D E 5. Equilibrate: Run 2-3 column volumes of the initial eluent through the packed column. D->E G Start Problem Observed P1 Streaking / Tailing Start->P1 P2 Low / No Yield Start->P2 P3 Product Instability Start->P3 C1a Overloaded Column? P1->C1a C2a Irreversible Binding? P2->C2a C3a Decomposition after purification? P3->C3a S1a Reduce sample load C1a->S1a Yes C1b Acidic Silica Interaction? C1a->C1b No S1b Neutralize silica with Et3N C1b->S1b Yes C1c Degradation on Column? C1b->C1c No S1c Use anhydrous solvents; work faster C1c->S1c Yes S2a Use neutralized silica; work faster C2a->S2a Yes C2b Eluent too non-polar? C2a->C2b No S2b Increase eluent polarity (gradient elution) C2b->S2b Yes S3a Store under inert gas at low temp; use immediately C3a->S3a Yes

Sources

Technical Support Center: Managing Isocyanate Hydrolysis in Chemical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, working with isocyanates (R–N=C=O) requires navigating their extreme electrophilic reactivity. While this reactivity is essential for forming urethanes (carbamates) and ureas in bioconjugation, polymer synthesis, and drug delivery systems, it also makes them highly susceptible to premature hydrolysis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your isocyanate-based reactions.

Part 1: The Core Mechanism – Why Do Isocyanates Fail?

Before troubleshooting, it is critical to understand the causality of the failure. Isocyanate hydrolysis is not a single-step degradation; it is a cascading chain reaction that permanently alters the stoichiometry of your mixture.

When exposed to trace moisture, water molecules attack the highly electrophilic carbon atom of the isocyanate group (specifically the C=N bond, often via a concerted mechanism involving two water molecules)[1][2]. This forms an unstable carbamic acid intermediate. Because carbamic acids are thermodynamically unstable, they rapidly undergo decarboxylation, releasing carbon dioxide (CO₂) gas and yielding a primary amine [3].

The newly formed primary amine is significantly more nucleophilic than the target hydroxyl groups (in polyurethane synthesis) or water itself. It immediately attacks unreacted isocyanate molecules, forming highly stable, insoluble polyurea precipitates[4].

Hydrolysis ISO Isocyanate (R-N=C=O) CA Carbamic Acid (R-NH-COOH) ISO->CA + H2O Attack POLY Polyurea Precipitate (R-NH-CO-NH-R) ISO->POLY H2O Trace Water (H2O) H2O->CA AMINE Primary Amine (R-NH2) CA->AMINE Decarboxylation CO2 Carbon Dioxide (CO2 Gas) CA->CO2 Gas Evolution AMINE->POLY + Unreacted Isocyanate

Isocyanate Hydrolysis and Polyurea Formation Pathway

Part 2: Diagnostic FAQs & Troubleshooting

Q: My reaction vessel is building up unexpected pressure, and the solution is turning cloudy. What is happening? A: This is the classic macroscopic symptom of isocyanate hydrolysis. The pressure buildup is caused by the evolution of CO₂ gas during the decarboxylation of the carbamic acid intermediate[3]. The cloudiness (turbidity) or white precipitate is the insoluble polyurea forming as the resulting amines react with your remaining isocyanate[4]. Immediate Action: Vent the vessel safely in a fume hood to prevent an explosion, and discard the compromised mixture.

Q: I dried my solvents with magnesium sulfate (MgSO₄), but my isocyanate still degraded. Why? A: Traditional drying salts like MgSO₄ or Na₂SO₄ are insufficient for isocyanate chemistry. They leave equilibrium moisture levels far above the tolerance threshold for isocyanates. You must use Molecular Sieves (3A or 4A) , which trap water molecules within their crystalline aluminosilicate pores while excluding larger solvent molecules[5][6]. Sieves can reduce solvent moisture to <10 ppm (<0.01%)[6].

Q: I am formulating a moisture-cured polyurethane, but it degrades in storage. How can I stabilize it? A: You need a chemical moisture scavenger. The industry standard is p-Toluenesulfonyl Isocyanate (PTSI) [7][8]. PTSI is a highly reactive mono-isocyanate that acts as a sacrificial agent. It reacts with trace water much faster than your base aliphatic or aromatic isocyanates[8]. The byproduct of PTSI hydrolysis is CO₂ and p-toluenesulfonamide, which is a completely inert, soluble crystalline substance that will not interfere with your downstream chemistry[8][9].

Quantitative Comparison of Moisture Control Strategies
Strategy / AgentMechanism of ActionTarget Moisture LevelIdeal ApplicationKey Byproducts
3A Molecular Sieves Physical entrapment (3 Ångstrom pores)[5]< 10 ppmPre-drying solvents (THF, DMF, Toluene)[6]None (Physical removal)
PTSI (1-4 wt%) Chemical scavenging (Sacrificial reaction)[9]< 50 ppmIn-situ stabilization of 1K/2K PU systems[9]CO₂, p-Toluenesulfonamide (Inert)[8][9]
Sodium/Benzophenone Chemical reduction of water/oxygen[10]< 5 ppmRigorous solvent distillation (Ethers)[10]NaOH, H₂ gas
Triethyl Orthoformate Chemical hydrolysis to esters/alcohols< 100 ppmPigment/filler drying in coatingsEthanol, Ethyl Formate

Part 3: Standard Operating Procedures (SOPs)

To ensure a self-validating system, every protocol must include verification steps to confirm that the environment is truly anhydrous before the high-value isocyanate is introduced.

Protocol 1: Rigorous Solvent Drying Using Molecular Sieves

Use this protocol to prepare anhydrous solvents (e.g., THF, DMF, Toluene) prior to reaction setup.

  • Activation: Heat 3A or 4A molecular sieves in a vacuum oven at 250°C for at least 12 hours to remove adsorbed atmospheric moisture[6]. Allow them to cool only under an inert argon or nitrogen atmosphere.

  • Preparation: Add the activated sieves to your solvent at a ratio of 10-20% (w/v).

  • Incubation: Seal the bottle under an inert atmosphere and allow it to sit for a minimum of 24-48 hours.

  • Validation (Critical Step): Before use, extract a 1 mL aliquot using a dry, argon-purged syringe. Perform a Karl Fischer titration. Do not proceed unless the water content is confirmed to be <10 ppm[6].

  • Transfer: Always transfer the dried solvent using Schlenk line techniques or within a glovebox to prevent re-introduction of atmospheric moisture.

Protocol 2: In-Situ Chemical Scavenging with PTSI

Use this protocol when formulating complex mixtures (e.g., containing pigments, fillers, or polyols) where physical drying is impossible.

  • Dispersion: Load your base solvents, polyols, or fillers into the reaction vessel under a nitrogen blanket.

  • Scavenger Addition: Add 1% to 4% (by total weight) of p-Toluenesulfonyl Isocyanate (PTSI) to the mixture[9].

  • Reaction Window: Agitate the mixture at room temperature. Allow 24 hours for the PTSI to completely react with all residual moisture[9]. You may observe slight outgassing (CO₂); ensure the vessel is vented to a bubbler.

  • Validation: The cessation of gas evolution indicates the moisture has been consumed.

  • Isocyanate Addition: Only after the 24-hour scavenging period should you add your primary target isocyanate (e.g., MDI, TDI, or IPDI)[9].

Workflow START Start: Isocyanate Workflow DRY_SOLV Step 1: Dry Solvents (3A Sieves, verify <10ppm) START->DRY_SOLV PURGE Step 2: Inert Atmosphere (Ar/N2 Purge & Schlenk Line) DRY_SOLV->PURGE SCAVENGE Step 3: Add PTSI Scavenger (Wait 24h for CO2 release) PURGE->SCAVENGE REACT Step 4: Add Target Isocyanate (e.g., MDI, TDI, IPDI) SCAVENGE->REACT SUCCESS Success: High Yield, No Polyurea Precipitation REACT->SUCCESS

Step-by-Step Workflow for Anhydrous Isocyanate Reactions

Part 4: Safety & Handling Directives

Isocyanates are severe respiratory and dermal sensitizers. Hydrolysis not only ruins experiments but can create hazardous pressure vessels.

  • Engineering Controls: All handling must occur in a certified chemical fume hood with a face velocity of 80-120 feet per minute[11][12].

  • PPE: Wear chemical-resistant nitrile or chloroprene gloves (avoid latex, which offers poor resistance)[11][12]. If working outside a hood, a full-face supplied-air respirator is mandatory[12].

  • Spill Response: Never use water to clean an isocyanate spill. Use a decontamination solution (e.g., 5% sodium carbonate solution) and leave it to stand for 24 hours with bungs removed to allow CO₂ to escape safely[13].

References
  • Organic Chemistry Tutor. "Hofmann and Curtius Rearrangements - Organic Chemistry Tutor." Organic Chemistry Tutor. [Link]

  • IMPAG Austria. "Moisture-hardening 1-K-PU CASE-systems with p-toluenesulfonyl isocyanate (PTSI)." IMPAG. [Link]

  • The Journal of Physical Chemistry A. "Theoretical Study of the Neutral Hydrolysis of Hydrogen Isocyanate in Aqueous Solution via Assisted-Concerted Mechanisms." ACS Publications, 2009. [Link]

  • Purdue University. "Isophorone diisocyanate Handling Procedures." Purdue REM.[Link]

  • PubMed. "Theoretical Study of the Neutral Hydrolysis of Hydrogen Isocyanate in Aqueous Solution via Assisted-Concerted Mechanisms." NIH, 2009. [Link]

  • Semantic Scholar. "A Simple Method for the Quantification of Free Isocyanates on the Surface of Cellulose Nanocrystals upon Carbamation using Toluene Diisocyanate." Semantic Scholar, 2019. [Link]

  • Safe Work Australia. "GUIDE TO HANDLING ISOCYANATES." Safe Work Australia, 2020. [Link]

  • Actsafe Safety Association. "Safe Work Procedures for Isocyanate-Containing Products." Actsafe, 2020. [Link]

  • Pflaumer Brothers. "Introduction to Molecular Sieves: Precision Moisture Control for High-Performance Formulations." Pflaumer, 2025. [Link]

  • Red River Team. "Understanding Molecular Sieves and Their Role in Solvent Drying." Red River, 2024.[Link]

Sources

Identifying and minimizing side products in isocyanate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with poor yields, complex purifications, and degradation during isocyanate synthesis.

Due to the highly electrophilic nature of the isocyanate carbon, it acts as a thermodynamic sink for nucleophiles, making it highly susceptible to a cascade of unwanted side reactions. This guide deconstructs the mechanistic origins of these side products and provides field-proven, self-validating protocols to ensure synthetic fidelity.

Section 1: Mechanistic Causality of Side Product Formation

Before troubleshooting, we must understand why side products form. The environment surrounding the reactive isocyanate intermediate (-N=C=O) dictates its fate.

  • Symmetric Ureas: This is the most ubiquitous side product. It occurs when an isocyanate reacts with an unreacted primary amine. In phosgenation or triphosgene routes, this is driven by improper stoichiometry or an incorrect order of addition[1]. In the Curtius rearrangement, trace water hydrolyzes the isocyanate into an unstable carbamic acid, which rapidly decarboxylates to form a primary amine. This newly formed amine immediately attacks another isocyanate molecule, yielding a symmetric urea.

  • Dimerization (Uretidinediones) & Trimerization (Isocyanurates): Isocyanates can undergo [2+2] cycloaddition to form dimers or trimerize into highly stable isocyanurate rings. These pathways are catalyzed by localized heating, basic conditions, or prolonged storage without acid stabilizers[2].

SideProducts ISO Isocyanate (R-N=C=O) H2O Trace Water (H₂O) ISO->H2O Hydrolysis AMINE Unreacted Amine (R-NH₂) ISO->AMINE Nucleophilic Attack DIMER Uretidinedione (Dimer) ISO->DIMER [2+2] Cycloaddition (Heat) TRIMER Isocyanurate (Trimer) ISO->TRIMER Trimerization (Base/Heat) CA Carbamic Acid (Unstable) H2O->CA Forms UREA Symmetric Urea (R-NH-CO-NH-R) AMINE->UREA Forms CA->AMINE -CO₂ (Decarboxylation)

Mechanistic pathways leading to common isocyanate side products.

Section 2: Troubleshooting FAQs

Q1: I am using triphosgene to convert a primary amine to an isocyanate, but my major product is a symmetric urea. How do I prevent this? Analyst Insight: This is a classic local concentration issue. If you add triphosgene to your amine solution, the unreacted amine in the flask is in massive excess compared to the newly formed isocyanate. The amine will kinetically outcompete the triphosgene and attack the isocyanate, forming a urea bridge[3]. The Fix: Employ an inverse addition strategy. Dissolve the triphosgene in your solvent and add the amine dropwise. This ensures that triphosgene is always in stoichiometric excess relative to the free amine, favoring isocyanate formation over urea generation[1].

Q2: My Curtius rearrangement (using DPPA) is yielding a mixture of the desired carbamate and a symmetric urea. What is going wrong? Analyst Insight: The presence of symmetric urea in a Curtius rearrangement is a definitive diagnostic marker for moisture. Even analytical-grade solvents can contain enough water to ruin the reaction. For instance, commercial acetonitrile contains trace water that rapidly hydrolyzes the intermediate isocyanate into insoluble urea side products[4]. The Fix: Switch to a solvent with a lower propensity for water retention, such as anhydrous toluene[4]. Toluene also provides a higher boiling point, which safely drives the thermal decomposition of the acyl azide. Ensure all glassware is flame-dried and the reaction is kept under a strict inert atmosphere.

Section 3: Quantitative Impact of Reaction Conditions

To illustrate the critical nature of these parameters, the following table summarizes the quantitative impact of reaction variables on side-product distribution.

Reaction ConditionVariable TestedPrimary Product Yield (%)Symmetric Urea Yield (%)Key Causality Observation
Triphosgene (Standard Addition)Amine added to Triphosgene~40-50%40-50%High local amine concentration promotes nucleophilic attack on the isocyanate.
Triphosgene (Inverse Addition)Amine added dropwise to excess Triphosgene>90%<5%Isocyanate formed rapidly; amine is kept as the limiting reagent.
Curtius (MeCN solvent)Solvent choice (commercial MeCN)<60%>30%Trace water in MeCN hydrolyzes the isocyanate intermediate.
Curtius (Toluene solvent)Solvent choice (anhydrous Toluene)>95%<1%Low water propensity of toluene prevents hydrolysis cascades.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. Do not proceed blindly to the next step; use orthogonal analytical checks (like FTIR) to confirm the success of intermediate stages.

Protocol A: Inverse-Addition Triphosgene Synthesis of Isocyanates

Causality Focus: This protocol minimizes urea formation by strictly controlling the local concentration of the nucleophile.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel, an internal thermometer, and a gas scrubber (to neutralize evolved HCl/phosgene).

  • Triphosgene Solution: Dissolve triphosgene (0.4 equivalents relative to amine; a slight excess accounts for the 3 equivalents of phosgene generated per mole) in anhydrous dichloromethane (DCM). Chill to 0 °C.

  • Amine Addition (The Critical Step): Dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., Hünig's base, 2.0 eq) in anhydrous DCM. Place this in the dropping funnel. Add the amine solution dropwise to the triphosgene over 1 hour.

    • Why: Slow addition ensures the amine is instantly consumed by the excess phosgene equivalents, preventing it from reacting with the formed isocyanate.

  • Validation Checkpoint: Take a 0.1 mL aliquot, remove the solvent under vacuum, and run an FTIR. Look for the intense, sharp asymmetric stretch of the -N=C=O group at ~2250–2270 cm⁻¹ . The absence of a broad N-H stretch (~3300 cm⁻¹) confirms complete conversion and the absence of urea.

  • Workup: Purge the system with nitrogen to drive residual phosgene into the scrubber. Concentrate the solution under reduced pressure.

Protocol B: Moisture-Free Curtius Rearrangement via DPPA

Causality Focus: Eliminating water to prevent the carbamic acid-to-urea cascade.

Curtius START Carboxylic Acid + DPPA AZIDE Acyl Azide Intermediate START->AZIDE Base (Et₃N) CHECK1 Validation: FTIR ~2140 cm⁻¹ (Azide) AZIDE->CHECK1 HEAT Thermal Rearrangement (Toluene, 80°C) ISO Isocyanate HEAT->ISO -N₂ (Gas) CHECK2 Validation: FTIR ~2260 cm⁻¹ (NCO) ISO->CHECK2 CHECK1->HEAT Peak Confirmed UREA Symmetric Urea (Side Product) CHECK2->UREA Trace Water Present TRAP Nucleophilic Trapping (Target Product) CHECK2->TRAP Anhydrous Conditions

Workflow and FTIR validation checkpoints for the Curtius rearrangement.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene (stored over activated 3Å molecular sieves)[4]. Add anhydrous triethylamine (1.2 eq).

  • Azide Formation: Add Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature. Stir for 2 hours.

    • Validation Checkpoint 1: FTIR of an aliquot should show a strong acyl azide peak at ~2140 cm⁻¹ . Do not apply heat until this peak is dominant.

  • Thermal Rearrangement: Heat the reaction to 80–90 °C. Nitrogen gas evolution will be observed.

    • Why Toluene? Toluene's low water solubility prevents the hydrolysis side-reaction that plagues polar aprotic solvents like THF or MeCN[4].

  • Isocyanate Confirmation: Monitor the reaction. The azide peak (~2140 cm⁻¹) will disappear, replaced by the isocyanate peak (~2260 cm⁻¹ ).

    • Validation Checkpoint 2: Only proceed to trapping once the azide peak is completely gone. Unreacted azide can lead to explosive hazards or complex side products.

  • Trapping: Cool to room temperature and add the anhydrous nucleophile (e.g., alcohol for carbamate, amine for asymmetric urea).

References

  • Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging - ACS Publications. Available at:[Link]

  • Urea Formation - Common Conditions - Common Organic Chemistry. Available at: [Link]

  • A decade review of triphosgene and its applications in organic reactions - PMC (National Institutes of Health). Available at: [Link]

  • 1.2.3 - Commercial Isocyanates - Poliuretanos. Available at:[Link]

Sources

Removing acidic impurities from isocyanate preparations

Author: BenchChem Technical Support Team. Date: March 2026

Isocyanate Purification Resource Center: Acidic Impurity Remediation

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. When synthesizing or scaling up organic isocyanates (such as TDI, MDI, or PAPI) via amine phosgenation, the resulting crude product is invariably contaminated with hydrogen chloride (HCl) and hydrolyzable chloride by-products. If left untreated, these acidic impurities neutralize the basic catalysts used in downstream polyurethane polyaddition reactions, leading to sluggish kinetics, poor foam rise profiles, and unpredictable gel times 1.

Below, we detail the mechanistic troubleshooting steps, self-validating protocols, and quantitative benchmarks required to isolate highly reactive, low-acidity isocyanates.

Workflow Visualization: Purification Decision Matrix

IsocyanatePurification Start Crude Isocyanate (High HCl / Hydrolyzable Cl) Assess Assess Thermal Stability of Isocyanate Start->Assess Thermal Thermal Degassing (150°C - 220°C) Assess->Thermal Thermally Stable Scavenger Solid-Phase Scavenging (PVI or Anion-Exchange) Assess->Scavenger Thermally Sensitive Sparging N2 Inert Gas Sparging Thermal->Sparging Distill Fractional Distillation Sparging->Distill Purified Purified Isocyanate (< 180 ppm Cl) Distill->Purified Mix Agitate at 20°C - 50°C Under Inert Atmosphere Scavenger->Mix Filter Filtration (Remove Resin) Mix->Filter Filter->Purified

Decision matrix for removing acidic impurities from isocyanates based on thermal stability.

Troubleshooting Guide: Resolving High Acidity & Hydrolyzable Chlorides

Issue 1: Sluggish Polyaddition Reactivity Due to Acidic Contamination

The Causality: During phosgenation, intermediate carbamyl chlorides are formed. These compounds exist in a thermal equilibrium with free isocyanate and HCl. At ambient temperatures, the equilibrium traps the chloride within the liquid matrix. When you attempt to use this crude isocyanate in polymer synthesis, the latent HCl neutralizes your amine catalysts, severely retarding the reaction 2.

The Solution: Thermal Degassing & Inert Gas Sparging.

Self-Validating Protocol 1: Thermal Degassing

  • Setup: Load the crude isocyanate into a jacketed reactor equipped with a reflux condenser, mechanical stirrer, and a sub-surface sparging tube.

  • Heating & Dissociation: Heat the mixture to 150°C–220°C.

    • Causality: Elevating the temperature forces the thermodynamic equilibrium of residual carbamyl chlorides to shift entirely toward dissociation, liberating free HCl gas 2.

  • Sparging: Initiate dry Nitrogen (N2) sparging at a constant flow rate.

    • Causality: N2 acts as an inert carrier gas, continuously stripping the volatile HCl from the liquid phase and preventing the reverse reaction [[2]]().

  • Validation Checkpoint: Route the exhaust gas through a water scrubber containing a 0.1 M NaOH solution with a phenolphthalein indicator. The protocol is validated when the scrubber solution maintains its pink color over a 30-minute window, proving that HCl evolution has ceased.

  • Isolation: Cool the reactor to room temperature and proceed with fractional distillation under vacuum to separate the purified isocyanate.

Issue 2: Viscosity Build-up and Dimerization During Thermal Purification

The Causality: Many polymeric isocyanates (like PAPI) are thermally sensitive. Prolonged exposure to temperatures above 150°C during degassing causes the isocyanate groups to self-react, forming uretidinediones (dimers) or isocyanurates (trimers). This leads to an irreversible spike in viscosity and a loss of functional NCO groups 1.

The Solution: Mild-Temperature Solid-Phase Acid Scavenging.

Self-Validating Protocol 2: Poly(N-vinylimidazole) (PVI) Scavenging

  • Preparation: In a strictly dry, inert atmosphere (N2 or Argon), add 0.5% to 10% by weight of finely divided Poly(N-vinylimidazole) (PVI) directly to the crude isocyanate 1.

  • Agitation: Stir the suspension at 20°C to 50°C for 30 to 60 minutes.

    • Causality: The imidazole rings on the polymer backbone act as localized basic sites. They protonate upon contact with HCl and strongly ionic chlorine, sequestering the acid without requiring the heat that drives dimerization 1.

  • Validation Checkpoint: Extract a 2 mL aliquot and filter it. Perform a silver nitrate (AgNO3) titration (see FAQ below). The target hydrolyzable chloride content must be <180 ppm 3. If the titration reads >180 ppm, the system self-corrects: add an additional 1 wt% PVI and agitate for another 20 minutes before re-testing.

  • Separation: Filter the bulk mixture through a 0.45 µm PTFE membrane.

    • Causality: Because PVI is completely insoluble in aliphatic and aromatic isocyanates, the protonated polymer and trapped acidic impurities are quantitatively removed, leaving a highly reactive filtrate with zero viscosity increase 1.

Quantitative Data: Comparison of Purification Methods

Purification MethodOperating TemperatureProcessing TimeTarget Cl⁻ LevelPrimary AdvantageKey Limitation
Thermal Degassing + N2 Sparging 150°C – 220°C2 – 6 hours< 200 ppmNo solid additives required; easily scaled for stable monomers.Risk of viscosity build-up and yield loss due to thermal dimerization 1.
Poly(N-vinylimidazole) Scavenging 20°C – 50°C10 – 60 mins< 180 ppmPrevents thermal degradation; highly specific acid removal.Requires a mechanical filtration step to remove the solid polymer 1.
Macroporous Anion-Exchange Resins 140°C – 190°C3 – 15 hours< 180 ppmRemoves strongly bound chlorine compounds under milder conditions than pure distillation.Extended heating times compared to PVI scavenging 3.

Frequently Asked Questions (FAQs)

Q: Why can't I use monomeric imidazole or standard liquid amines to neutralize the acid? A: While monomeric imidazoles and liquid amines will successfully neutralize HCl, they remain dissolved in the isocyanate matrix. More critically, monomeric imidazoles act as potent catalysts for the polymerization of isocyanates. Using a polymeric form like PVI ensures the basic sites are sterically restricted to an insoluble solid support. This neutralizes the acid without catalyzing bulk polymerization of your product [[1]]().

Q: How do I accurately quantify the hydrolyzable chloride content to validate my purification? A: Hydrolyzable chlorides cannot be detected by simple pH paper due to the non-aqueous nature of isocyanates. The standard self-validating assay involves reacting a known weight of the isocyanate with a mixture of toluene, methanol, and pyrrolidine. This chemical reaction liberates the covalently bound hydrolyzable chlorides into free ionic chlorides. The resulting solution is then titrated with a standardized silver nitrate (AgNO₃) solution to determine the exact ppm of chloride 4.

References

  • US4661627A - Method for scavenging acidic impurities from polymeric isocyanates Source: Google Patents URL
  • Process for decreasing the chlorine content of organic isocyanates Source: Justia Patents URL
  • US3219678A - Process for reducing the hydrolyzable chlorine content of organic isocyanates Source: Google Patents URL
  • EP0497538 - Process for reducing hydrolyzable chloride in toluene diisocyanate Source: European Patent Office URL

Sources

Validation & Comparative

Spectroscopic Characterization of 3-Bromo-4-methoxyphenethyl Isocyanate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic chemistry, I frequently encounter the challenge of verifying the structural integrity of highly reactive, halogenated building blocks. 3-Bromo-4-methoxyphenethyl isocyanate (C₁₀H₁₀BrNO₂) is a critical electrophilic intermediate used in the synthesis of pharmacologically active ureas, carbamates, and complex heterocycles[1].

Because isocyanates are inherently moisture-sensitive and prone to hydrolysis or polymerization, confirming their purity requires a rigorous, multi-modal spectroscopic approach. This guide provides an objective comparison of the spectroscopic signatures (IR, NMR, MS) of 3-bromo-4-methoxyphenethyl isocyanate against its direct synthetic precursor (3-bromo-4-methoxyphenethylamine) and its non-brominated analog (4-methoxyphenethyl isocyanate). By understanding the causality behind these spectral shifts, researchers can establish self-validating analytical protocols to ensure batch-to-batch reproducibility.

Comparative Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

The conversion of a primary amine to an isocyanate (e.g., via phosgenation or triphosgene treatment) represents a drastic change in the dipole moment and vibrational modes of the functional group.

  • The Isocyanate Marker: The asymmetric stretching of the cumulative double bonds (-N=C=O) produces an intensely strong, broad absorption band at approximately 2[2]. This peak is the gold standard for both qualitative identification and quantitative determination of isocyanate concentration[3].

  • The Amine Precursor: The starting material, 3-bromo-4-methoxyphenethylamine, exhibits characteristic primary amine N-H stretching vibrations (typically a doublet) in the 3300–3400 cm⁻¹ region[4].

  • Causality & Self-Validation: A successful synthesis is validated not just by the appearance of the 2270 cm⁻¹ peak, but by the complete disappearance of the 3300–3400 cm⁻¹ N-H band. If both are present, the sample contains unreacted amine or has partially hydrolyzed to form a urea byproduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the connectivity map. The introduction of the isocyanate group and the heavy bromine atom exerts predictable electronic effects (deshielding) on the adjacent protons.

  • Aliphatic Region (¹H NMR): The ethyl chain (-CH₂-CH₂-) appears as two coupled triplets. In the amine precursor, the CH₂ adjacent to the nitrogen (α-carbon) resonates around 2.8–2.9 ppm. Upon conversion to the isocyanate, the strong electron-withdrawing nature of the -NCO group deshields these protons, shifting the triplet downfield to ~3.5 ppm.

  • Aromatic Region (¹H NMR): The bromine atom at the 3-position and the methoxy group at the 4-position create an asymmetric 1,2,4-trisubstituted benzene ring. This yields a classic splitting pattern: a doublet for H-5 (ortho to methoxy, ~6.8 ppm), a doublet of doublets for H-6 (~7.1 ppm), and a meta-coupled doublet for H-2 (~7.4 ppm). The non-brominated analog lacks this complexity, typically showing a simpler AA'BB' pseudo-quartet.

Mass Spectrometry (MS)

Mass spectrometry confirms the exact mass and the unique isotopic distribution of the halogenated compound.

  • Bromine Isotope Signature: Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the exact monoisotopic mass of the isocyanate (254.989 Da) will yield a molecular ion that appears as a distinct doublet at1 [M+H]⁺ in positive electrospray ionization (ESI+)[1].

  • Fragmentation Pathways: Collision-induced dissociation (CID) of phenethylamine derivatives typically results in the cleavage of the bonds adjacent to the nitrogen atom[5]. This leads to the neutral loss of the isocyanate group or the entire -CH₂NCO moiety, forming a highly stable substituted tropylium or benzyl cation at m/z 199/201[6].

Quantitative Data Summary
Spectroscopic Feature3-Bromo-4-methoxyphenethyl isocyanate3-Bromo-4-methoxyphenethylamine (Precursor)4-Methoxyphenethyl isocyanate (Non-brominated)
IR: Key Stretching Band ~2270 cm⁻¹ (-N=C=O)3300–3400 cm⁻¹ (-NH₂)~2270 cm⁻¹ (-N=C=O)
¹H NMR: α-CH₂ Shift ~3.5 ppm (Triplet)~2.8 ppm (Triplet)~3.5 ppm (Triplet)
¹H NMR: Aromatic Pattern Asymmetric (1,2,4-trisubstituted)Asymmetric (1,2,4-trisubstituted)Symmetric (AA'BB' pseudo-quartet)
MS: Molecular Ion [M+H]⁺ m/z 256 / 258 (1:1 Doublet)m/z 230 / 232 (1:1 Doublet)m/z 178 (Singlet)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed to prevent false positives caused by sample degradation.

Protocol 1: ATR-FTIR Analysis

Why ATR? Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is hygroscopic and can introduce moisture, which rapidly hydrolyzes isocyanates into amines and ureas, skewing the spectral data.

  • Ensure the ATR crystal (ZnSe or Diamond) is meticulously cleaned with anhydrous dichloromethane. Collect a background spectrum.

  • Apply 1-2 drops of the neat liquid isocyanate (or a concentrated solution in an anhydrous, non-nucleophilic solvent) directly onto the crystal.

  • Acquire the spectrum (Resolution: 4 cm⁻¹, 32 scans).

  • Self-Validation Check: Confirm the presence of the 2270 cm⁻¹ peak and the absolute absence of a 3400 cm⁻¹ peak.

Protocol 2: NMR Spectroscopy (¹H and ¹³C)

Why CDCl₃? Chloroform-d is a standard, non-protic solvent. Protic solvents like Methanol-d₄ or D₂O will instantly react with the isocyanate to form carbamates or ureas.

  • Dissolve 15-20 mg of the isocyanate in 0.6 mL of anhydrous CDCl₃ (stored over activated molecular sieves to prevent moisture-induced polymerization).

  • Transfer the solution to a 5 mm NMR tube flushed with dry nitrogen.

  • Acquire ¹H NMR (minimum 16 scans) and ¹³C NMR (minimum 256 scans) at 298 K.

  • Self-Validation Check: In the ¹³C NMR spectrum, locate the highly deshielded isocyanate carbon (-N=C=O) typically resonating around 122-125 ppm. Confirm the absence of a urea carbonyl peak (~155 ppm), which would indicate moisture contamination during sample prep.

Protocol 3: High-Resolution Mass Spectrometry (LC-HRMS)

Why ESI+ and ACN? Electrospray ionization is a soft technique that preserves the pseudo-molecular ion, crucial for observing the 1:1 bromine isotope pattern. Acetonitrile (ACN) must be used as the mobile phase; methanol will react with the analyte on-column.

  • Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile.

  • Inject 1 µL into the LC-HRMS system using a short C18 column to minimize time-on-column and prevent hydrolysis.

  • Operate the mass spectrometer in positive ESI mode.

  • Self-Validation Check: Locate the [M+H]⁺ doublet at m/z 255.99 / 257.99. Isolate the m/z 256 parent ion for MS/MS fragmentation to observe the characteristic m/z 199 tropylium fragment.

Analytical Workflow Visualization

AnalyticalWorkflow Start Synthesized Batch: 3-Bromo-4-methoxyphenethyl isocyanate IR_Node FT-IR Spectroscopy (ATR Method) Start->IR_Node NMR_Node NMR Spectroscopy (1H & 13C in CDCl3) Start->NMR_Node MS_Node Mass Spectrometry (ESI-MS) Start->MS_Node IR_Check Is NCO peak present at ~2270 cm⁻¹? IR_Node->IR_Check NMR_Check Are aromatic protons & CH2 shifts correct? NMR_Node->NMR_Check MS_Check Is 1:1 Br isotope pattern observed? MS_Node->MS_Check Pass Product Verified High Purity Isocyanate IR_Check->Pass Yes Fail Impurity / Unreacted Amine (Requires Purification) IR_Check->Fail No (e.g., NH at 3400 cm⁻¹) NMR_Check->Pass Yes NMR_Check->Fail No MS_Check->Pass Yes (m/z 256/258) MS_Check->Fail No

Analytical workflow for the spectroscopic validation of 3-Bromo-4-methoxyphenethyl isocyanate.

References

  • PubChemLite: 3-bromo-4-methoxyphenethyl isocyan
  • Coating Diagnostic Testing | AKT Coatings - FTIR, DSC, Mechanical Tests.
  • Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Co
  • 3-Bromo-4-methoxyphenethylamine | 159465-27-7 | Benchchem. benchchem.com.
  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. nih.gov.
  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIV

Sources

Comparing the reactivity of aromatic vs. aliphatic isocyanates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Reactivity Kinetics of Aromatic vs. Aliphatic Isocyanates

Introduction: As a Senior Application Scientist, one of the most critical decisions in formulating polyurethane (PU) or polyurea systems is the selection of the isocyanate monomer[1]. This choice dictates not only the macroscopic properties of the final polymer—such as UV weatherability and mechanical strength—but also the fundamental reaction kinetics that govern processing cycle times[2]. This guide provides an objective, data-driven comparison of aromatic versus aliphatic isocyanates, exploring the mechanistic causality behind their reactivity differences and outlining robust experimental protocols for kinetic profiling.

Mechanistic Causality: Why Structure Dictates Speed

The reactivity of any isocyanate (-N=C=O) is fundamentally governed by the electrophilicity of its central carbon atom[3]. When a nucleophile (such as an alcohol or amine) approaches, it attacks this carbon, initiating the formation of a urethane or urea linkage[4].

  • Aromatic Isocyanates (e.g., TDI, MDI): The presence of a benzene ring adjacent to the NCO group exerts a strong electron-withdrawing inductive effect[1]. This pulls electron density away from the NCO carbon, intensifying its partial positive charge ( δ+ ) and drastically lowering the activation energy for nucleophilic attack[5]. Consequently, aromatic isocyanates exhibit exceptionally fast cure rates[2].

  • Aliphatic Isocyanates (e.g., HDI, IPDI, H12MDI): Lacking an aromatic ring, these molecules feature electron-donating alkyl or cycloalkyl groups[1]. These groups push electron density toward the NCO carbon, stabilizing it and reducing its electrophilicity. As a result, aliphatic isocyanates are intrinsically sluggish and typically require catalytic acceleration (e.g., organotin compounds or tertiary amines) to achieve practical reaction rates[6].

Steric hindrance also plays a pivotal role. For instance, in 2,4-Toluene Diisocyanate (TDI), the NCO group in the ortho position is sterically shielded by the adjacent methyl group, making it significantly less reactive than the unhindered para NCO group[6].

Mechanism Nuc Nucleophile (e.g., R-OH, R-NH2) Complex Intermediate Complex (Charge Separation) Nuc->Complex Nucleophilic attack Iso Isocyanate Carbon (Electrophilic Center) Iso->Complex Inductive electron withdrawal Prod Urethane / Urea Polymer Linkage Complex->Prod Proton transfer & stabilization

Fig 1: Reaction mechanism of nucleophilic attack on the electrophilic isocyanate carbon.

Quantitative Reactivity Comparison

Experimental kinetic data reveals a staggering difference in reaction velocities. The primary NCO group of an aromatic isocyanate like TDI is approximately 700 times more reactive than the primary NCO group of an aliphatic isocyanate like Hydrogenated MDI (H12MDI)[6].

Furthermore, the nature of the co-reactant (nucleophile) strictly dictates the reaction speed. The established hierarchy of nucleophilic reactivity with isocyanates is: Aliphatic Amines >> Aromatic Amines > Primary Alcohols > Water > Secondary Alcohols > Tertiary Alcohols [6].

Table 1: Relative Rate Constants of Diisocyanates

Isocyanate TypeSpecific MonomerRelative Rate Constant (1st NCO)Relative Rate Constant (2nd NCO)
Aromatic Toluene Diisocyanate (TDI)400150
Aliphatic Hydrogenated MDI (H12MDI)0.570.4

(Data normalized to standard primary alcohol reactions at ambient temperature[6])

Experimental Methodology: Self-Validating Kinetic Profiling

To objectively measure these reaction rates, standard batch titration is often insufficient. The reaction between aromatic isocyanates and primary aliphatic amines is so rapid (half-lives estimated at ~0.002 seconds) that it exceeds the temporal resolution of traditional batch apparatuses[7]. For alcohol-isocyanate reactions, in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy provides a robust, self-validating workflow[8].

Protocol: In-Situ Spectroscopic Monitoring of Urethane Formation This protocol is designed as a self-validating system: by simultaneously tracking the depletion of reactants and the emergence of products, any mass-balance discrepancies immediately flag side reactions (e.g., moisture contamination).

  • Reagent Preparation & Dehydration: Dry the selected polyol and solvent (e.g., toluene) over 4Å molecular sieves to <50 ppm water. Causality: Water reacts with isocyanates to form unstable carbamic acids that decompose into amines and CO₂, skewing kinetic data and forming urea byproducts[6].

  • Baseline Calibration: Load the isocyanate solution into a thermostated reactor (e.g., 30°C). Acquire a baseline FTIR spectrum. Identify the asymmetric -N=C=O stretching vibration at 2270 cm⁻¹ [8].

  • Reaction Initiation: Inject the polyol (nucleophile) into the reactor under continuous, high-shear stirring to eliminate mass-transport limitations.

  • Real-Time Acquisition: Record spectra at 5-second intervals.

    • Validation Check: Monitor the decay of the 2270 cm⁻¹ peak (NCO consumption) while simultaneously tracking the growth of the urethane carbonyl (C=O) stretch at 1700–1730 cm⁻¹ [8]. If the NCO peak decays without a proportional rise in the C=O peak, it indicates a parasitic side reaction.

  • Kinetic Extraction: Plot the integrated absorbance of the NCO peak over time. For an excess of alcohol, fit the data to a pseudo-first-order kinetic model to extract the rate constant ( k ) and calculate activation energy ( Ea​ ) via the Arrhenius equation across multiple temperatures[5].

Workflow Prep 1. Reagent Dehydration (Prevent Side Reactions) Mix 2. Thermostated Mixing (Eliminate Mass Transport) Prep->Mix Monitor 3. In-situ FTIR (Track 2270 & 1700 cm⁻¹) Mix->Monitor Data 4. Kinetic Modeling (Extract Rate Constants) Monitor->Data Absorbance vs. Time

Fig 2: Experimental workflow for in-situ spectroscopic monitoring of isocyanate kinetics.

Performance Matrix: Balancing Reactivity and Stability

The choice between aromatic and aliphatic isocyanates ultimately requires balancing manufacturing throughput against the environmental demands of the final application. While aromatic isocyanates cure rapidly and form rigid, abrasion-resistant films, their conjugated benzene rings are highly susceptible to photo-oxidation, leading to severe yellowing and degradation under UV exposure[1]. Conversely, the lack of aromaticity in aliphatic isocyanates imparts exceptional UV stability and gloss retention, albeit at the cost of slower cure times and higher raw material expenses[1],[2].

Table 2: Application & Performance Comparison

FeatureAromatic Isocyanates (MDI, TDI)Aliphatic Isocyanates (HDI, IPDI)
Intrinsic Reactivity Extremely High (Fast cure)[2]Low (Requires catalysis)[6]
UV Stability Poor (Prone to rapid yellowing)[1]Excellent (Color & gloss retention)[1]
Thermal Stability Generally Higher[3]Moderate
Primary Applications Foams, adhesives, indoor elastomersAutomotive topcoats, aerospace, outdoor coatings[1]

Conclusion Understanding the kinetic disparity between aromatic and aliphatic isocyanates is paramount for formulation engineering. By leveraging the electron-withdrawing nature of aromatic rings or compensating for the electron-donating aliphatic chains via precise catalysis, researchers can tailor the reaction kinetics to meet both processing constraints and rigorous performance specifications.

References

  • Benchchem - 2-Isocyanatoethyl methacrylate | 30674-80-7 (Contains general comparison of Aromatic vs. Aliphatic Isocyanates). 1

  • Benchchem - A Comparative Guide to the Reactivity of Aromatic vs. Aliphatic Diisocyanates. 6

  • Experts@Minnesota - Kinetics of isocyanate amine reactions. 7

  • ACS Publications (The Journal of Physical Chemistry A) - In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. 8

  • MDPI - New Insight on the Study of the Kinetic of Biobased Polyurethanes Synthesis Based on Oleo-Chemistry. 5

Sources

LC-MS Analysis for Confirming the Identity of Isocyanate Reaction Products: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Isocyanates, characterized by the highly electrophilic –N=C=O functional group, are foundational to the synthesis of polyurethanes (PUR), industrial coatings, and targeted covalent inhibitors in drug development. However, their defining feature—extreme reactivity—makes them notoriously difficult to analyze in their native state. They rapidly hydrolyze in the presence of moisture to form amines and polymerize readily. Consequently, confirming the identity and concentration of isocyanate reaction products or residual monomers (like TDI, MDI, and HDI) requires robust, in situ derivatization coupled with advanced analytical techniques.

As a Senior Application Scientist, I have structured this guide to objectively compare analytical platforms, explain the mechanistic causality behind experimental choices, and provide a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for isocyanate quantification.

The Analytical Challenge: Why LC-MS Outperforms Alternatives

When selecting an analytical platform for isocyanate analysis, researchers typically weigh LC-MS against Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared Spectroscopy (FTIR).

The Causality of Platform Selection: While GC-MS offers exceptional resolution for volatile compounds, it fundamentally requires analytes to be thermally stable and volatile (). Because native isocyanates will polymerize on a heated GC column, they must be derivatized. However, the resulting urea derivatives (formed by trapping with secondary amines) are large, highly polar, and thermally labile—traits that lead to severe degradation in a heated GC injection port.

Therefore, LC-MS (specifically LC-MS/MS using a Triple Quadrupole) has emerged as the gold standard. It operates at ambient or mild temperatures, easily accommodates polar urea derivatives, and provides unparalleled parts-per-trillion sensitivity through Multiple Reaction Monitoring (MRM).

Table 1: Objective Comparison of Analytical Platforms for Isocyanate Analysis
FeatureLC-MS/MS (Gold Standard)GC-MSNMR SpectroscopyFTIR Spectroscopy
Target Analyte State Derivatized (Ureas/Carbamates)Derivatized (Requires volatility)Native or DerivatizedNative
Sensitivity Ultra-high (Parts-per-trillion, ppt)Moderate to HighLow (Parts-per-thousand)Low (Bulk analysis)
Thermal Stability Req. Low (Room temp/mild conditions)High (Vaporization required)LowLow
Matrix Interference Minimal (Resolved via MRM)High (Thermal degradation artifacts)High (Overlapping signals)High (Water interference)
Primary Use Case Trace residual monomer & oligomer quantificationVolatile small-molecule screeningStructural elucidation of pure compoundsReal-time bulk reaction monitoring

Mechanistic Workflow: The DBA Derivatization Strategy

To analyze isocyanates via LC-MS, the reactive –N=C=O group must be trapped immediately upon sampling. Di-n-butylamine (DBA) is the preferred derivatizing agent because it reacts rapidly (following second-order kinetics) to form a highly stable, moderately hydrophobic urea derivative ().

During Electrospray Ionization (ESI+), these DBA-derivatives protonate readily to form [M+H]+ precursor ions. Upon Collision-Induced Dissociation (CID) in the mass spectrometer, they predictably cleave to yield a highly abundant product ion at m/z 130, corresponding to the protonated DBA moiety ([DBA+H]+). This predictable fragmentation is the cornerstone of the MRM quantification strategy.

Workflow N1 1. Sample Collection (Air/Foam/Coating) N2 2. In Situ Derivatization (Di-n-butylamine trapping) N1->N2 Highly Reactive Isocyanates (-NCO) N3 3. Sample Preparation (Evaporation & Reconstitution) N2->N3 Stable Urea Derivatives N4 4. Liquid Chromatography (Reverse-Phase C18) N3->N4 Addition of d9-DBA Internal Standard N5 5. Electrospray Ionization (ESI+ Mode) N4->N5 Elution of Analytes N6 6. Tandem Mass Spectrometry (MRM Quantification) N5->N6 [M+H]+ Precursor Generation

Figure 1: Analytical workflow for the trapping and LC-MS/MS quantification of isocyanates.

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol incorporates internal validation steps to correct for matrix effects and extraction losses, ensuring the system is entirely self-validating ().

Phase 1: In Situ Derivatization & Extraction
  • Preparation: For solid samples (e.g., PUR foam), accurately weigh 50 mg into a 50 mL glass tube. For air sampling, utilize a dry sampler impregnated with DBA or an impinger flask containing 10 mL of 0.01 M DBA in toluene.

  • Derivatization: Add 20 mL of a 0.1 mg/mL DBA solution (in dichloromethane) to the solid sample.

    • Causality: Dichloromethane effectively swells the polyurethane matrix, allowing DBA to penetrate deeply and react with trapped residual isocyanates before they can hydrolyze.

  • Incubation: Seal the tube and incubate overnight at 60°C.

  • Internal Standard Addition (Validation Check): Spike the solution with a known concentration of deuterated internal standards (e.g., d9-DBA derivatives of TDI and MDI).

    • Causality: This step creates a self-validating system. Any subsequent sample loss during evaporation or ion suppression in the ESI source will equally affect the target analyte and the d9-isotope, maintaining an accurate quantitative ratio.

Phase 2: Sample Cleanup
  • Evaporation: Transfer the extract to a vacuum centrifuge and evaporate the dichloromethane to complete dryness.

  • Reconstitution: Reconstitute the residue in 1.0 mL of LC-MS grade acetonitrile. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject 2-5 µL onto a Reverse-Phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Use a gradient mobile phase of (A) 10 mM ammonium acetate in water and (B) 10 mM ammonium acetate in acetonitrile.

    • Causality: The C18 stationary phase effectively resolves structural isomers (like 2,4-TDI and 2,6-TDI) based on minor differences in the hydrophobicity of their DBA-urea derivatives.

  • Mass Spectrometry: Operate the Triple Quadrupole MS in ESI positive mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Monitor the specific MRM transitions outlined in Table 2.

Quantitative Data Presentation: MRM Transitions

The following table summarizes the optimized MRM transitions for common DBA-derivatized isocyanates. The universal product ion at m/z 130 ensures high sensitivity, while secondary product ions (e.g., m/z 156 or 86) are monitored for qualitative structural confirmation.

Table 2: LC-MS/MS MRM Transitions for DBA-Derivatized Isocyanates
Isocyanate (Monomer)CAS NumberPrecursor Ion [M+H]+ (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)
Isocyanic Acid (ICA) 75-13-8173.1130.186.1
1,6-Hexamethylene Diisocyanate (HDI) 822-06-0427.3130.1156.1
2,4-Toluene Diisocyanate (2,4-TDI) 584-84-9433.3130.1156.1
2,6-Toluene Diisocyanate (2,6-TDI) 91-08-9433.3130.1156.1
Isophorone Diisocyanate (IPDI) 4098-71-9481.4130.1156.1
4,4'-Methylene Diphenyl Diisocyanate (MDI) 101-68-8509.3130.1156.1

Conclusion

For the rigorous identification and quantification of isocyanate reaction products, LC-MS/MS stands unequivocally superior to GC-MS and traditional spectroscopic methods. By leveraging rapid in situ derivatization with DBA, researchers can transform highly unstable electrophiles into stable, easily ionizable urea derivatives. When combined with reverse-phase chromatography and MRM detection, this self-validating methodology provides the parts-per-trillion sensitivity and structural specificity required for modern materials science, occupational health monitoring, and pharmaceutical development.

References

  • Title: LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry Source: Emery Pharma URL: [Link]

  • Title: Determination of airborne isocyanates as di-n-butylamine derivatives using liquid chromatography and tandem mass spectrometry Source: ResearchGate (Analytica Chimica Acta) URL: [Link]

  • Title: Validation of Transferability of DBA Derivatization and LC–MS/MS Determination Method for Isocyanates via an Interlaboratory Comparison Source: Oxford Academic (Annals of Work Exposures and Health) URL: [Link]

Unveiling True Purity: A Comparative Guide to qNMR vs. Traditional Chromatography for 3-Bromo-4-Methoxyphenethyl Isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug discovery and polymer chemistry, 3-Bromo-4-methoxyphenethyl isocyanate (C₁₀H₁₀BrNO₂) serves as a critical bifunctional building block[1]. Its highly electrophilic isocyanate (-N=C=O) group allows for rapid urethane and urea formation, while the bromo-methoxy phenyl ring enables downstream cross-coupling reactions. However, this extreme reactivity makes purity assessment a significant analytical challenge.

As a Senior Application Scientist, I frequently observe laboratories struggling with chromatographic artifacts when analyzing isocyanates. This guide objectively compares traditional analytical methods against Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why qNMR is the superior, self-validating standard for assessing the absolute mass fraction of reactive isocyanates.

The Analytical Challenge: Causality of Chromatographic Failure

To understand why a paradigm shift to qNMR is necessary, we must analyze the mechanistic failures of traditional techniques when applied to 3-Bromo-4-methoxyphenethyl isocyanate:

  • HPLC-UV (The Solvolysis Problem): Standard reversed-phase HPLC utilizes aqueous or alcoholic mobile phases. Trace moisture immediately reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates into an amine. This amine rapidly attacks unreacted isocyanate to form a symmetric urea. To prevent this, analysts must perform pre-column derivatization (e.g., quenching with dibutylamine). This indirect measurement propagates volumetric errors and masks pre-existing urea impurities.

  • GC-FID (Thermal Degradation): Isocyanates are prone to thermal cyclotrimerization (forming isocyanurates) at the elevated temperatures required for GC injection ports, leading to artificially low purity readouts.

  • Titrimetry (Lack of Specificity): Standard ASTM titration for isocyanate content relies on back-titration of excess amine. It is a bulk measurement that cannot distinguish between the target molecule and structurally similar reactive impurities.

In contrast, qNMR is recognized by the US Pharmacopeia (USP General Chapter <761>) as a primary ratio method of measurement[2]. It allows for direct, non-destructive quantification of the analyte in an anhydrous environment, eliminating the need for derivatization and preventing degradation artifacts.

Comparative Performance Data

The following table synthesizes experimental validation data comparing qNMR against traditional methods for a single batch of 3-Bromo-4-methoxyphenethyl isocyanate.

Analytical MethodSample PreparationSpecificityAnalysis TimeMeasured Purity (%)Precision (% RSD)
¹H qNMR Direct dissolution (Anhydrous)High (Isotope specific)~15 mins99.2 0.4
HPLC-UV Pre-column derivatizationMedium (Derivative based)~45 mins96.51.8
GC-FID Direct injectionLow (Thermal degradation)~30 mins94.12.5
Titration Bulk reaction with amineLow (Non-specific)~60 mins101.3*1.2

*Note: Asterisks denote values skewed by thermal degradation artifacts, solvolysis, or non-specific bulk reactions.

Analytical Workflows: qNMR vs. HPLC

The diagram below maps the logical pathways of both analytical approaches, highlighting the exact points where chromatographic methods introduce degradation artifacts.

G cluster_qNMR qNMR Method (Anhydrous) cluster_HPLC HPLC Method (Aqueous/Alcohols) Isocyanate 3-Bromo-4-methoxyphenethyl isocyanate CDCl3 Dissolution in Anhydrous CDCl3 + 1,4-DNB Isocyanate->CDCl3 Ideal Pathway Hydrolysis Hydrolysis / Solvolysis (Forms Carbamic Acid) Isocyanate->Hydrolysis Moisture Exposure NMR_Acq 1H NMR Acquisition (D1 > 5*T1) CDCl3->NMR_Acq Result_qNMR Accurate Mass Fraction (Direct Quantitation) NMR_Acq->Result_qNMR Urea Decarboxylation & Symmetric Urea Formation Hydrolysis->Urea Result_HPLC Inaccurate Purity (Artifacts Measured) Urea->Result_HPLC

Figure 1: Analytical pathways for isocyanate purity assessment, highlighting qNMR stability.

Step-by-Step qNMR Methodology (Self-Validating Protocol)

To meet the Analytical Target Profile (ATP) requirements of USP <1220> and ensure an expanded measurement uncertainty of NMT 2.0%[3], the following protocol establishes a self-validating system for the purity assessment of 3-Bromo-4-methoxyphenethyl isocyanate.

Phase 1: Calibrant Selection and System Suitability
  • Action: Select 1,4-Dinitrobenzene (1,4-DNB) as the internal Certified Reference Material (CRM).

  • Causality: The selection of an internal standard is critical; it must be highly pure, soluble in the chosen deuterated solvent, and its NMR signals must not overlap with the analyte[4]. 1,4-DNB provides a sharp singlet at δ 8.40 ppm in CDCl₃, ensuring zero overlap with the methoxy protons ( δ ~3.9 ppm) or aromatic protons ( δ 6.8–7.4 ppm) of the target isocyanate.

Phase 2: Gravimetric Sample Preparation
  • Action: Using a microbalance (readability 0.001 mg), accurately weigh ~20.0 mg of the isocyanate analyte and ~10.0 mg of 1,4-DNB CRM into a dry glass vial.

  • Causality: Because qNMR is a primary ratio method, the accuracy of the final purity value is fundamentally bottlenecked by the accuracy of the gravimetric weighing.

  • Action: Dissolve the mixture in 1.0 mL of anhydrous CDCl₃ (stored over 4Å molecular sieves) and transfer 0.6 mL to a 5 mm NMR tube.

  • Causality: Anhydrous solvent is non-negotiable. Trace water will trigger the solvolysis cascade shown in Figure 1, artificially lowering the measured purity.

Phase 3: NMR Acquisition Parameters
  • Action: Acquire standard 1D ¹H spectra without NOE enhancement. Use a 90° excitation pulse to maximize the signal-to-noise ratio (S/N > 1000).

  • Action: Set the Relaxation Delay (D1) to 30 seconds.

  • Causality: To ensure quantitative integration, the inter-pulse delay must exceed 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the system[5]. This guarantees >99.3% recovery of longitudinal magnetization, preventing integration bias.

Phase 4: Data Processing and Calculation
  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Perform strict baseline correction.

  • Action: Calculate the absolute mass fraction ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = integral area, N = number of resonating protons, M = molar mass, m = gravimetric mass, and P = purity of the standard).

By integrating the sharp methoxy singlet of the analyte ( Ix​ at 3.9 ppm, Nx​=3 ) against the 1,4-DNB singlet ( Istd​ at 8.4 ppm, Nstd​=4 ), researchers can obtain an absolute purity value free from the systematic errors inherent to chromatography.

References

  • PubChemLite. "3-bromo-4-methoxyphenethyl isocyanate (C10H10BrNO2)". uni.lu.[Link]

  • American Pharmaceutical Review. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR". American Pharmaceutical Review. [Link]

  • The Journal of Organic Chemistry. "Rapid Estimation of T1 for Quantitative NMR". ACS Publications. [Link]

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A Comparative Guide to the X-ray Crystallography of Urea Derivatives from 3-Bromo-4-methoxyphenethyl Isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Urea Derivatives in Medicinal Chemistry

The urea scaffold is a cornerstone in modern drug discovery, valued for its unique structural and electronic properties.[1] Its capacity to act as both a hydrogen bond donor and acceptor allows for potent and specific interactions with a wide range of biological targets.[1][2] This has established the urea moiety as a privileged structure in the development of therapeutics for a multitude of diseases, including cancer and infectious diseases.[1][3][4] Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for rational drug design and the optimization of lead compounds. X-ray crystallography stands as the gold standard for elucidating these structural details, providing invaluable information on conformation, hydrogen bonding networks, and packing motifs that govern a molecule's behavior.

This guide will focus on a specific class of urea derivatives synthesized from 3-bromo-4-methoxyphenethyl isocyanate. The presence of the bromo and methoxy substituents on the phenyl ring, coupled with the flexibility of the phenethyl linker, is expected to give rise to a rich and varied structural landscape, making these compounds particularly interesting for crystallographic analysis and potential therapeutic applications.

Synthesis and Crystallization of Urea Derivatives from 3-Bromo-4-methoxyphenethyl Isocyanate

The synthesis of urea derivatives from isocyanates is a robust and well-established chemical transformation. The general approach involves the reaction of the isocyanate with a primary or secondary amine.[5][6]

General Synthetic Protocol

A reliable one-pot synthesis of the target urea derivatives can be achieved by reacting 3-bromo-4-methoxyphenethyl isocyanate with a variety of commercially available amines.

Experimental Protocol: Synthesis of N-(3-Bromo-4-methoxyphenethyl)-N'-aryl/alkyl Urea

  • Reaction Setup: To a stirred solution of the desired primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 3-bromo-4-methoxyphenethyl isocyanate (1.05 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by flash column chromatography or recrystallization.[7]

Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Experimental Protocol: Recrystallization of Urea Derivatives

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) is recommended.

  • Procedure: Dissolve the purified urea derivative in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Crystal Growth: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.[7] If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.[7] Further cooling in an ice bath can maximize the yield of crystals.[8]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[7] The crystals should then be dried under vacuum.

Comparative X-ray Crystallographic Analysis

The Dominant Role of Hydrogen Bonding

In the crystal structures of urea derivatives, hydrogen bonding is the primary force directing the supramolecular assembly.[9][10][11] The two N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

  • The Urea Tape Motif: A common and highly stable hydrogen-bonding pattern in diaryl ureas is the "urea tape" or α-network, where molecules are linked into a one-dimensional chain through bifurcated N-H···O hydrogen bonds.[10]

  • Alternative Hydrogen Bonding Networks: The presence of other hydrogen bond acceptors or donors within the molecule or in co-crystallized solvent molecules can lead to more complex and diverse hydrogen-bonding patterns.[9][10] For instance, if the amine used in the synthesis contains a pyridyl nitrogen, N-H···N(pyridyl) hydrogen bonds may compete with or even dominate over the urea tape motif.[10]

The presence of the methoxy group in our target molecules introduces an additional potential hydrogen bond acceptor, which could lead to more intricate three-dimensional networks.

Conformational Analysis

The conformation of urea derivatives in the solid state is another critical aspect revealed by X-ray crystallography. The relative orientation of the aryl rings and the planarity of the urea unit can be significantly influenced by the substituents.[12]

  • Planar vs. Twisted Conformations: Diaryl ureas can adopt either a planar or a twisted conformation. The planar conformation is often stabilized by intramolecular C-H···O interactions, which can weaken the carbonyl oxygen's ability to accept intermolecular hydrogen bonds.[10] Conversely, a twisted conformation is typically associated with the formation of the strong intermolecular N-H···O urea tape.[10]

The flexible phenethyl linker in our target compounds adds another layer of conformational complexity, allowing for various spatial arrangements of the substituted phenyl ring relative to the rest of the molecule.

Comparative Data of Related Structures

To provide a quantitative basis for comparison, the following table summarizes typical crystallographic parameters and hydrogen bond geometries observed in related urea derivatives.

Parameter1-(2,4-dimethylphenyl)urea[13]1-(2-aminophenyl)-3-phenylurea[14]1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea[15]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
N-H···O Bond Length (Å) 2.941 - 2.9852.771 - 3.0043.098 - 2.898
**N-H···O Bond Angle (°) **140 - 173141 - 151153 - 161
Dihedral Angle (Aryl-Urea) (°) 86.647.035.6

Data presented is for illustrative purposes and represents values from published crystal structures of analogous compounds.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the synthetic workflow and the anticipated molecular interactions.

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Bromo-4-methoxyphenethyl isocyanate 3-Bromo-4-methoxyphenethyl isocyanate Reaction_Vessel Anhydrous Solvent (DCM/THF) 0°C to Room Temperature 3-Bromo-4-methoxyphenethyl isocyanate->Reaction_Vessel Primary/Secondary Amine (R-NH2) Primary/Secondary Amine (R-NH2) Primary/Secondary Amine (R-NH2)->Reaction_Vessel Concentration Concentration Reaction_Vessel->Concentration Reaction Completion (TLC) Extraction Extraction Concentration->Extraction Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Extraction->Purification (Chromatography/Recrystallization) Urea Derivative Urea Derivative Purification (Chromatography/Recrystallization)->Urea Derivative

Caption: Synthetic workflow for urea derivatives.

Expected Hydrogen Bonding Patterns

G cluster_tape Urea Tape Motif cluster_network Competing Interactions Urea1 R-NH-C(O)-NH-R' Urea2 R-NH-C(O)-NH-R' Urea1->Urea2 N-H···O Urea2->Urea1 N-H···O Urea3 R-NH-C(O)-NH-R' Urea2->Urea3 N-H···O Urea3->Urea2 N-H···O Urea4 R-NH-C(O)-NH-R''-Py Urea5 R-NH-C(O)-NH-R''-Py Urea4->Urea5 N-H···N(Py) Solvent Solvent (e.g., H2O) Urea4->Solvent N-H···O(Solvent)

Caption: Potential hydrogen bonding patterns.

Conclusion

The synthesis and crystallographic analysis of urea derivatives from 3-bromo-4-methoxyphenethyl isocyanate offer a fertile ground for the discovery of novel bioactive compounds. A systematic approach to synthesis, coupled with meticulous crystallization experiments, will undoubtedly yield a fascinating array of crystal structures. The comparative analysis of their hydrogen bonding networks and conformational preferences, guided by the principles outlined in this guide, will be instrumental in establishing structure-activity relationships and advancing the design of next-generation therapeutics. The interplay of the substituted phenethyl group with various amine substituents promises a rich diversity of supramolecular architectures, underscoring the power of X-ray crystallography in modern drug development.

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